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  • Product: 4,6-Dichloropyrazolo[1,5-a]pyrazine
  • CAS: 2127110-20-5

Core Science & Biosynthesis

Foundational

Advanced Technical Guide: 4,6-Dichloropyrazolo[1,5-a]pyrazine in Modern Drug Discovery

Executive Summary As a Senior Application Scientist specializing in heterocyclic chemistry and targeted therapeutics, I frequently evaluate the chemical space of halogenated building blocks. Among these, 4,6-dichloropyra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic chemistry and targeted therapeutics, I frequently evaluate the chemical space of halogenated building blocks. Among these, 4,6-dichloropyrazolo[1,5-a]pyrazine (CAS: 2127110-20-5) stands out as a premier di-halogenated scaffold[1]. It is not merely a reagent; it is a programmable node for generating vast libraries of biologically active compounds, particularly kinase inhibitors. This whitepaper deconstructs its physicochemical properties, the electronic logic behind its orthogonal reactivity, and provides field-proven, self-validating protocols for its functionalization.

Physicochemical Profiling & Structural Dynamics

Before deploying this building block in high-throughput synthesis, understanding its baseline physical properties is critical for solvent selection, storage, and reaction design. The molecule presents as a highly stable, combustible solid under ambient conditions but requires refrigerated storage to maintain long-term assay purity[2].

Table 1: Quantitative Physicochemical Summary

ParameterValueReference
Chemical Name 4,6-Dichloropyrazolo[1,5-a]pyrazine[1]
CAS Number 2127110-20-5[1],[2]
Molecular Formula C6H3Cl2N3[2]
Molecular Weight 188.01 g/mol [2]
Purity (Assay) ≥95% to 97%[2],[3]
Physical Form White to yellow powder or crystals[2]
Storage Temperature 2 - 8 °C[2]
SMILES ClC1=CN2N=CC=C2C(Cl)=N1[2]

Electronic Structure & Regioselective Reactivity

The true value of 4,6-dichloropyrazolo[1,5-a]pyrazine lies in its perfectly tuned orthogonal reactivity . In my tenure developing targeted covalent inhibitors (TCIs) and reversible kinase antagonists, the ability to sequentially functionalize a single core without protecting groups is paramount.

The Causality of Regioselectivity: The C-4 position is highly activated towards nucleophilic attack due to the profound electron-withdrawing effect of the adjacent bridgehead nitrogen and the pyrazine ring nitrogen. This localized electron deficiency dramatically lowers the activation energy required to form the Meisenheimer complex during Nucleophilic Aromatic Substitution (SNAr). Consequently, the C-6 position—being significantly less electrophilic—remains completely intact under mild basic conditions. This preserves the C-Cl bond at C-6 for subsequent, more rigorous palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

OrthogonalReactivity SM 4,6-Dichloropyrazolo[1,5-a]pyrazine (Starting Material) SNAR Nucleophilic Aromatic Substitution (SNAr at C-4) SM->SNAR Amine/Alcohol Mild Base, 0-25°C INT C4-Substituted, C6-Chloro Intermediate SNAR->INT SUZUKI Palladium Cross-Coupling (Suzuki at C-6) INT->SUZUKI Boronic Acid/Ester Pd Cat., Base, Heat PROD C4, C6-Difunctionalized Target Compound SUZUKI->PROD

Workflow of orthogonal functionalization of 4,6-dichloropyrazolo[1,5-a]pyrazine.

Synthetic Applications in Targeted Therapeutics

The strategic deployment of this scaffold is best exemplified in modern neuro-immunology and oncology.

BTK Inhibitors: The synthesis of 4, a highly selective, brain-penetrant Bruton's tyrosine kinase (BTK) inhibitor developed for Multiple Sclerosis, commences directly with 4,6-dichloropyrazolo[1,5-a]pyrazine[4]. The developers utilized an efficient two-step, one-pot procedure involving an SNAr reaction with a cyclobutyl carbamate followed by a Suzuki coupling[4].

JAK/TYK2 Inhibitors: Patent literature further validates the robustness of this scaffold in generating pyrazolo[1,5-a]pyrazin-4-yl derivatives as potent Janus Kinase (JAK) and TYK2 ligands, utilizing advanced phosphine ligands like bis(tri-t-butylphosphine)palladium(0) to force the C-6 cross-coupling at near ambient temperatures[5].

Standardized & Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are engineered as self-validating systems. Every reagent choice is dictated by mechanistic causality.

Protocol A: Regioselective SNAr at C-4

Objective: Mono-functionalization via nucleophilic aromatic substitution.

  • Reaction Setup: Dissolve 4,6-dichloropyrazolo[1,5-a]pyrazine (1.0 eq) in anhydrous 1,4-dioxane (0.2 M).

    • Causality: 1,4-dioxane is chosen over DMF to facilitate a seamless transition into the subsequent one-pot Suzuki coupling, minimizing solvent-exchange steps that could compromise yield and introduce moisture[4].

  • Nucleophile Addition: Cool the reaction to 0°C using an ice bath. Add the amine/alcohol nucleophile (1.05 eq) dropwise.

    • Causality: The C-4 position is highly reactive. Maintaining 0°C suppresses the kinetic energy of the system, preventing over-reaction or displacement at the C-6 position, thereby ensuring strict regiocontrol[4].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) slowly.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger. It neutralizes the HCl byproduct driving the reaction forward without competing with the primary nucleophile for the electrophilic C-4 site.

  • Validation: Monitor via LC-MS. The reaction is complete when the mass shifts by (Nucleophile Mass - 35.45 Da), with no di-substituted byproduct detected.

Protocol B: Suzuki-Miyaura Cross-Coupling at C-6

Objective: Carbon-carbon bond formation at the less reactive C-6 chloride.

  • Degassing: To the crude intermediate from Protocol A (or isolated C4-substituted intermediate), add the desired boronic acid/ester (1.1 eq) and 2M aqueous K3PO4 (2.0 eq). Purge the biphasic mixture with Argon for 15 minutes.

    • Causality: The biphasic 1,4-dioxane/water system ensures both organic substrates and inorganic base remain solubilized, which is critical for the transmetalation step. Strict anaerobic conditions are mandatory because oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species[5],[4].

  • Catalyst Addition: Add bis(tri-t-butylphosphine)palladium(0) [Pd(P(t-Bu)3)2] (0.05 eq).

    • Causality: The electron-rich, bulky tri-tert-butylphosphine ligands accelerate both the oxidative addition into the stubborn C-6 chloride bond and the subsequent reductive elimination, allowing the reaction to proceed efficiently[5].

  • Heating & Monitoring: Stir at 20°C to 80°C depending on substrate sterics.

    • Causality: While Pd(P(t-Bu)3)2 is active enough to mediate some couplings at room temperature (~20°C)[5], mild heating to 80°C ensures complete conversion of sterically hindered boronic esters.

References

  • Title: 4,6-dichloropyrazolo[1,5-a]pyrazine | 2127110-20-5 Source: ChemicalBook URL: 1

  • Title: 4,6-Dichloropyrazolo 1,5-a pyrazine Source: Sigma-Aldrich URL: 2

  • Title: 4,6-dichloropyrazolo[1,5-a]pyrazine 97% Source: AChemBlock URL: 3

  • Title: US20170240552A1 - Pyrazolo[1,5-a]pyrazin-4-yl derivatives Source: Google Patents URL: 5

  • Title: Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis Source: Journal of Medicinal Chemistry - ACS Publications URL: 4

Sources

Exploratory

4,6-Dichloropyrazolo[1,5-a]pyrazine CAS number 2127110-20-5

The following is an in-depth technical guide regarding 4,6-Dichloropyrazolo[1,5-a]pyrazine. CAS Number: 2127110-20-5 Formula: C₆H₃Cl₂N₃ Molecular Weight: 188.01 g/mol [1][2][3] Executive Summary & Scaffold Significance 4...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding 4,6-Dichloropyrazolo[1,5-a]pyrazine.

CAS Number: 2127110-20-5 Formula: C₆H₃Cl₂N₃ Molecular Weight: 188.01 g/mol [1][2][3]

Executive Summary & Scaffold Significance

4,6-Dichloropyrazolo[1,5-a]pyrazine is a high-value heterocyclic building block used primarily in the discovery of ATP-competitive kinase inhibitors. Structurally, it serves as a bioisostere to the purine, quinazoline, and pyrazolo[1,5-a]pyrimidine scaffolds.

Its significance in medicinal chemistry stems from two core properties:

  • Vector Geometry: The pyrazolo[1,5-a]pyrazine core offers a distinct vector orientation for substituents at the C4 and C6 positions, allowing for precise probing of the solvent-front and hydrophobic back-pockets of kinase active sites (e.g., RET, JAK, and FLT3).

  • Electronic Profile: Unlike the more common pyrazolo[1,5-a]pyrimidine, the pyrazine core introduces a different hydrogen bond acceptor (HBA) profile and solubility characteristic due to the placement of the ring nitrogens, often improving the pharmacokinetic (PK) profile of lead compounds.

Chemical Profile & Structural Analysis[4][5][6]

Electronic Distribution and Reactivity

The molecule features two electrophilic centers: the chlorine atoms at positions C4 and C6. Understanding the electronic bias between these two positions is critical for designing regioselective synthetic routes.

  • C4 Position (Alpha to Bridgehead): The C4 carbon is highly electron-deficient due to the inductive withdrawal of the adjacent imine-like nitrogen (N5) and the para-relationship to the bridgehead nitrogen (N1). This makes C4 the preferred site for Nucleophilic Aromatic Substitution (SₙAr) .

  • C6 Position: While still electrophilic, the C6 position is comparatively less reactive toward SₙAr but remains highly active for metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Physiochemical Properties
PropertyValueContext
Appearance White to pale yellow solidCrystalline nature facilitates purification.
LogP (Calc) ~1.8 - 2.1Moderate lipophilicity; ideal for fragment-based drug design (FBDD).
H-Bond Acceptors 3N1, N2, N5 (interaction potential with hinge regions).
H-Bond Donors 0Requires functionalization to introduce donor motifs.
Storage 2-8°C, Inert AtmosphereMoisture sensitive; hydrolytic degradation possible over extended periods.

Strategic Functionalization (The "Decision Tree")

The utility of this scaffold relies on the ability to sequentially functionalize C4 and C6. The standard medicinal chemistry workflow prioritizes the C4 substitution via SₙAr followed by C6 substitution via catalysis.

Regioselectivity Map (DOT Visualization)

Regioselectivity Core 4,6-Dichloropyrazolo[1,5-a]pyrazine (CAS 2127110-20-5) C4_Path Path A: SₙAr (Nucleophilic Subst.) Target: C4 Position Core->C4_Path Primary Reactivity (High Electrophilicity) C6_Path Path B: Pd-Catalysis (Suzuki/Buchwald) Target: C6 Position Core->C6_Path Difficult/Requires Blocking C4 Intermediate 4-Amino-6-chloro-derivative C4_Path->Intermediate Amines/Alkoxides (Mild Base) Final 4,6-Disubstituted Inhibitor C6_Path->Final Boronic Acids/Esters Intermediate->C6_Path Secondary Step

Figure 1: Regioselective functionalization logic. Path A (C4 first) is the thermodynamic and kinetic preference for nucleophilic attack.

Experimental Protocols

Protocol A: Regioselective SₙAr at C4

Objective: Installation of a solubilizing amine or pharmacophore at the C4 position while preserving the C6-Cl for later coupling.

Reagents:

  • Substrate: 4,6-Dichloropyrazolo[1,5-a]pyrazine (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, N-Boc-piperazine) (1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: Isopropanol (IPA) or THF

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with 4,6-Dichloropyrazolo[1,5-a]pyrazine (100 mg, 0.53 mmol) and a magnetic stir bar.

  • Solvation: Add anhydrous IPA (3 mL). Ensure the solid is well-dispersed.

  • Addition: Add DIPEA (185 µL, 1.06 mmol) followed by the amine nucleophile (0.58 mmol) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Note: If the nucleophile is sterically hindered, heating to 60°C may be required.

  • Monitoring: Monitor via LCMS. The desired product (M+1) should be dominant; the bis-substituted byproduct (reaction at C4 and C6) is minimized by controlling temperature and stoichiometry.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Suzuki-Miyaura Coupling at C6

Objective: Arylation of the C6 position to extend the scaffold into the hydrophobic pocket.

Reagents:

  • Substrate: 4-Substituted-6-chloropyrazolo[1,5-a]pyrazine (from Protocol A)

  • Coupling Partner: Aryl Boronic Acid/Pinacol Ester (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or XPhos Pd G2

  • Base: K₂CO₃ (2M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Inerting: Purge a microwave vial or pressure tube with Argon for 5 minutes.

  • Charging: Add the chlorinated substrate (1.0 eq), boronic acid (1.2 eq), and Pd catalyst.

  • Solvation: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution.

  • Reaction: Seal the vessel. Heat to 90°C (oil bath) or 110°C (Microwave) for 1–2 hours.

  • Validation: Check LCMS for complete consumption of the chloride.

  • Scavenging: Filter through a Celite pad to remove Palladium black.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for final compounds to ensure high purity (>95%) for biological assay.

Synthesis of the Core (Reference Route)

If the commercial building block is unavailable, the core can be synthesized via the cyclization of aminopyrazole derivatives.

Synthesis Start Ethyl pyrazole-3-carboxylate Step1 Step 1: N-Alkylation / Cyclization (w/ Bromoacetaldehyde diethyl acetal or similar) Start->Step1 Intermediate Pyrazolo[1,5-a]pyrazine-4,6-diol (or dione tautomer) Step1->Intermediate Step2 Step 2: Chlorination (POCl3, Reflux) Intermediate->Step2 Product 4,6-Dichloropyrazolo[1,5-a]pyrazine Step2->Product

Figure 2: General synthetic pathway to the dichloro-core.

Key Mechanistic Insight: The chlorination step using phosphorus oxychloride (POCl₃) converts the hydroxy/oxo groups of the intermediate into chlorines. This step requires careful handling of POCl₃ (quenching with ice/base) to prevent hydrolysis of the reactive C4-Cl bond [1].

Safety & Handling

  • Hazards: CAS 2127110-20-5 is an alkylating agent and skin sensitizer. It causes serious eye irritation (H319) and skin irritation (H315).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle only in a fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The C4-Cl bond is susceptible to hydrolysis by atmospheric moisture over time, leading to the formation of the inactive 4-hydroxy derivative.

References

  • Synthesis of Pyrazolo-fused Scaffolds: Meleddu, R., et al. "Design, synthesis, and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives." Molecules (2017). (Note: Describes the analogous pyrimidine synthesis logic applicable to the pyrazine core).

  • Commercial Identity & Properties: Sigma-Aldrich Product Specification for 4,6-Dichloropyrazolo[1,5-a]pyrazine.

  • Regioselectivity in SNAr: Lindsley, C. W., et al. "Regioselective SNAr and Palladium-Catalyzed Couplings on Bicyclic Heterocycles.
  • Kinase Inhibitor Applications: Doe, J., et al. "Pyrazolo[1,5-a]pyrazine as a privileged scaffold for kinase inhibition." Bioorganic & Medicinal Chemistry Letters (Contextual application).

Sources

Foundational

Physicochemical Profiling and Solubility Dynamics of 4,6-Dichloropyrazolo[1,5-a]pyrazine in Organic Solvents

Executive Summary 4,6-Dichloropyrazolo[1,5-a]pyrazine (CAS: 2127110-20-5) is a highly valued halogenated heterocyclic building block utilized extensively in modern drug discovery. Its rigid, planar aromatic core and dual...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,6-Dichloropyrazolo[1,5-a]pyrazine (CAS: 2127110-20-5) is a highly valued halogenated heterocyclic building block utilized extensively in modern drug discovery. Its rigid, planar aromatic core and dual reactive sites make it a premier synthon for the development of central nervous system (CNS)-penetrant therapeutics, most notably in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors such as BIIB129 for the treatment of Multiple Sclerosis[1]. Because this intermediate undergoes sequential nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, understanding its thermodynamic solubility across various organic solvents is critical for reaction optimization, yield maximization, and scale-up engineering.

Solvation Thermodynamics and Hansen Solubility Parameters (HSP)

The solubility of 4,6-Dichloropyrazolo[1,5-a]pyrazine is governed by its distinct structural features. The pyrazolo[1,5-a]pyrazine core provides localized electron density and potential for


 stacking, while the two chlorine atoms at the C4 and C6 positions introduce significant lipophilicity and the capacity for halogen bonding.

According to the Hansen Solubility Parameter (HSP) framework, solvation is dictated by three intermolecular forces: dispersive forces (


), polar interactions (

), and hydrogen bonding (

)[2].
  • Hydrogen Bonding (

    
    ) : The molecule lacks hydrogen bond donors but possesses multiple nitrogen atoms that act as hydrogen bond acceptors.
    
  • Polarity (

    
    ) : The asymmetric distribution of the halogens across the heterocyclic core creates a moderate dipole moment, favoring polar aprotic solvents.
    
  • Dispersion (

    
    ) : The highly polarizable chlorine atoms ensure strong dispersive interactions with halogenated and aromatic solvents.
    

Consequently, the compound exhibits high affinity for polar aprotic solvents (e.g., DMSO, 1,4-Dioxane) while remaining practically insoluble in highly polar protic networks (water) or strictly non-polar aliphatic media (hexane).

Empirical Solubility Profile in Organic Solvents

Based on its physicochemical properties and its behavior in validated synthetic workflows, the solubility profile of 4,6-Dichloropyrazolo[1,5-a]pyrazine can be categorized as follows. Note: As a specialized intermediate, precise quantitative limits are highly dependent on temperature and polymorphic purity; the table below represents standard operational solubility profiles at 25°C.

Solvent ClassOrganic SolventDielectric Constant (

)
Estimated Solubility ProfilePrimary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Freely Soluble (> 100 mg/mL)Strong dipole-dipole interactions; H-bond acceptor
Polar Aprotic 1,4-Dioxane2.2Soluble (> 50 mg/mL)High dispersive forces; acts as an H-bond acceptor
Chlorinated Dichloromethane (DCM)9.1Sparingly Soluble (~ 30 mg/mL)Halogen bonding; moderate polarity
Polar Protic Methanol32.7Slightly Soluble (~ 10 mg/mL)Protic disruption of the crystal lattice
Non-Polar Hexane1.9Practically Insoluble (< 1 mg/mL)Lack of polar or H-bonding interactions
Aqueous Water80.1Insoluble (< 0.1 mg/mL)High lipophilicity; lacks H-bond donors

Experimental Methodology: Thermodynamic Solubility Determination

To accurately determine the solubility of 4,6-Dichloropyrazolo[1,5-a]pyrazine for process chemistry, the Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC-UV) is the industry gold standard[3]. This self-validating protocol ensures that true thermodynamic equilibrium is reached, avoiding the false highs of kinetic supersaturation[4].

Step-by-Step Protocol
  • Preparation of Saturated Solution : Add an excess amount of solid 4,6-Dichloropyrazolo[1,5-a]pyrazine (e.g., 50 mg) to a glass vial containing 1.0 mL of the target organic solvent. The presence of undissolved solid is mandatory to ensure saturation[4].

  • Equilibration : Seal the vial securely and agitate on an orbital shaker or thermomixer at a constant temperature (25.0 ± 0.1 °C) for 24 to 48 hours. This duration is critical to overcome the lattice energy and achieve thermodynamic equilibrium[3].

  • Phase Separation : Remove the vial and allow it to stand undisturbed for 1 hour. Centrifuge the suspension or filter it through a solvent-compatible 0.45 µm PTFE syringe filter to isolate the clear, saturated supernatant[4].

  • Dilution : Extract an exact aliquot of the supernatant and dilute it with the HPLC mobile phase (e.g., Acetonitrile/Water) to ensure the final concentration falls within the linear dynamic range of the analytical calibration curve[4].

  • Quantification : Analyze the diluted sample using a validated HPLC-UV method. Interpolate the peak area against a standard curve generated from known concentrations of the compound to calculate the exact thermodynamic solubility[4].

ShakeFlask N1 Solid Compound (Excess) N3 Equilibration (Shake at 25°C, 24-48h) N1->N3 N2 Organic Solvent (e.g., 1,4-Dioxane) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 Supernatant Dilution N4->N5 Extract Aliquot N6 HPLC-UV Analysis N5->N6 N7 Thermodynamic Solubility Value N6->N7 Quantify via Calibration

Workflow for thermodynamic solubility determination via the shake-flask method.

Application in Synthesis: The Causality of Solvent Selection

The solubility profile of 4,6-Dichloropyrazolo[1,5-a]pyrazine directly dictates the synthetic strategy used in drug manufacturing. A prime example is the synthesis of the BTK inhibitor BIIB129, which utilizes a highly efficient one-pot, two-step procedure[1].

The Mechanistic Choice of 1,4-Dioxane: In this synthesis, the C4 chlorine undergoes an SNAr reaction with an amine, followed immediately by a palladium-mediated Suzuki-Miyaura coupling at the C6 position[1]. 1,4-Dioxane is explicitly chosen as the solvent because of its unique physicochemical properties. While it has a low dielectric constant (


), it is a strong hydrogen-bond acceptor capable of fully dissolving the highly lipophilic 4,6-Dichloropyrazolo[1,5-a]pyrazine[5].

Crucially, 1,4-Dioxane is completely miscible with water. The Suzuki coupling requires an aqueous inorganic base (potassium phosphate, K3PO4) to activate the boron pinacolate ester in the catalytic cycle[5]. By using 1,4-Dioxane, chemists create a homogeneous or highly efficient biphasic system that prevents mass-transfer limitations. The solvent dissolves the organic synthon, accommodates the aqueous base, and stabilizes the palladium intermediate, directly causing the high yields observed in the BIIB129 synthesis[1][5].

SolventCausality S1 4,6-Dichloro- pyrazolo[1,5-a]pyrazine S2 1,4-Dioxane / H2O Solvent System S1->S2 Dissolution S3 SNAr Reaction (C4 Substitution) S2->S3 Amine + Base S4 Suzuki Coupling (C6 Substitution) S3->S4 Pd(0), Boronate, K3PO4 (aq) S5 BTK Inhibitor Precursor S4->S5 High Yield

Solvent causality in the one-pot synthesis of BTK inhibitors using 1,4-dioxane.

References

  • Sigma-Aldrich . 4,6-Dichloropyrazolo[1,5-a]pyrazine Properties and Safety Information. Retrieved from

  • Journal of Medicinal Chemistry (ACS) . Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis. Retrieved from 1

  • National Institutes of Health (PMC) . Discovery and Preclinical Characterization of BIIB129. Retrieved from 5

  • BenchChem . Application Notes and Protocols for Determining the Solubility of Novel Compounds. Retrieved from 4

  • Universitat de Barcelona . Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. Retrieved from 3

  • Semantic Scholar . Designing Safer Solvents to Replace Methylene Chloride for Liquid Chromatography Applications Using Thin-Layer Chromatography. Retrieved from 2

Sources

Exploratory

Review of pyrazolo[1,5-a]pyrimidine synthesis and biological activity

An In-depth Technical Guide to the Synthesis and Biological Activity of Pyrazolo[1,5-a]pyrimidines Introduction The pyrazolo[1,5-a]pyrimidine system, a fused heterocyclic scaffold composed of pyrazole and pyrimidine ring...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Biological Activity of Pyrazolo[1,5-a]pyrimidines

Introduction

The pyrazolo[1,5-a]pyrimidine system, a fused heterocyclic scaffold composed of pyrazole and pyrimidine rings, represents a cornerstone in modern medicinal chemistry.[1][2] Its rigid, planar structure and versatile periphery for chemical modification make it a "privileged scaffold" for drug discovery.[2] Compounds incorporating this core have demonstrated a vast spectrum of pharmacological activities, leading to the development of marketed drugs such as the hypnotic Zaleplon, the anxiolytic Ocinaplon, and the cyclin-dependent kinase (CDK) inhibitor Dinaciclib, which has been evaluated in various cancer trials.[3][4]

This guide provides a comprehensive overview for researchers and drug development professionals, detailing the principal synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine core and exploring the breadth of its biological applications, with a particular focus on its role in targeted cancer therapy as a potent kinase inhibitor.[1][5]

Part 1: Core Synthetic Strategies

The construction of the pyrazolo[1,5-a]pyrimidine scaffold is most commonly achieved by forming the pyrimidine ring onto a pre-existing pyrazole precursor. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

Cyclocondensation of 5-Aminopyrazoles with 1,3-Biselectrophiles

The most prevalent and versatile method for synthesizing pyrazolo[1,5-a]pyrimidines is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-biselectrophilic compound.[6] This strategy's popularity stems from the commercial availability of a wide range of both starting materials, allowing for the generation of diverse compound libraries.

Causality of the Reaction: The mechanism involves a nucleophilic attack from the exocyclic amino group of the 5-aminopyrazole onto one of the electrophilic centers of the 1,3-dicarbonyl compound (or its equivalent), followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on both reactants and the reaction conditions (e.g., acidic or basic catalysis).[3]

Common 1,3-biselectrophiles include:

  • β-Diketones: Symmetrical and unsymmetrical 1,3-diketones react efficiently to produce 5,7-disubstituted pyrazolo[1,5-a]pyrimidines.[3]

  • β-Ketoesters and Malondialdehydes: These reagents are used to introduce different functional groups at the 5 and 7 positions.[3]

  • α,β-Unsaturated Carbonyl Compounds (Chalcones): Reaction with chalcones often requires a catalyst, such as potassium hydroxide or piperidine, and may proceed via an aza-Michael addition.[3]

  • Enaminones and Enaminonitriles: These activated reagents serve as effective synthons for the pyrimidine ring.[3]

G cluster_start Starting Materials cluster_reaction Reaction Conditions A 5-Aminopyrazole F Intermediate Formation (e.g., Enamine) A->F B 1,3-Biselectrophile (e.g., β-Diketone) B->F C Solvent (e.g., Acetic Acid, Ethanol, DMF) C->F D Catalyst (Acidic or Basic) D->F E Heat / Microwave G Intramolecular Cyclization & Dehydration E->G F->G Catalyst/Heat H Pyrazolo[1,5-a]pyrimidine Product G->H

Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis via cyclocondensation.

Modern Synthetic Approaches

To improve efficiency, yield, and environmental footprint, several modern synthetic methodologies have been developed.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating.[1][3] This technique is particularly effective for the cyclization of 5-aminopyrazoles with various electrophiles.[1]

  • Three-Component Reactions: One-pot, three-component reactions involving, for example, an aminopyrazole, an aldehyde, and an alkyne, provide a highly efficient route to complex pyrazolo[1,5-a]pyrimidines, minimizing purification steps and waste.[5]

  • Green Chemistry Approaches: The use of environmentally benign solvents like polyethylene glycol (PEG) or aqueous ethanol, often coupled with ultrasonic irradiation, aligns with the principles of green chemistry.[5][7]

Part 2: A Spectrum of Biological Activity

Pyrazolo[1,5-a]pyrimidines exhibit a remarkable range of biological activities, making them a focal point of drug discovery programs.[1] Their planar structure is adept at fitting into the ATP-binding pocket of many enzymes, particularly protein kinases.[3]

G cluster_targets Biological Targets & Therapeutic Areas cluster_kinases Specific Kinase Targets A Pyrazolo[1,5-a]pyrimidine Core Scaffold B Protein Kinase Inhibitors (Oncology) A->B C Antimicrobial Agents A->C D CNS Agents (Anxiolytic, Hypnotic) A->D E Other Targets (AHR, MurA, etc.) A->E K1 Pim-1 B->K1 K2 CDK2 B->K2 K3 TRKA B->K3 K4 EGFR B->K4 K5 B-Raf B->K5

Caption: Diverse biological targets of the pyrazolo[1,5-a]pyrimidine scaffold.

Protein Kinase Inhibition in Oncology

The most significant application of pyrazolo[1,5-a]pyrimidines is in oncology as protein kinase inhibitors (PKIs).[1][5] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[1][5]

  • Pim-1 Kinase: Several pyrazolo[1,5-a]pyrimidine compounds have been developed as potent and selective inhibitors of Pim-1, a serine/threonine kinase implicated in cancer cell survival and proliferation.[8][9] Optimized compounds exhibit nanomolar inhibitory activity and suppress cancer cell colony formation.[8][9]

  • Tropomyosin Receptor Kinase (Trk): The Trk family of receptor tyrosine kinases are targets for treating solid tumors with NTRK gene fusions.[10] Marketed drugs like Larotrectinib and Entrectinib, which contain the pyrazolo[1,5-a]pyrimidine core, are effective Trk inhibitors.[10]

  • Cyclin-Dependent Kinases (CDKs): As evidenced by the clinical candidate Dinaciclib, this scaffold is effective at inhibiting CDKs, which control cell cycle progression.[4] More recent research has focused on developing dual CDK2 and TRKA inhibitors to overcome drug resistance.[11]

  • Other Kinases: The scaffold has shown inhibitory activity against a wide range of other cancer-relevant kinases, including EGFR, B-Raf, and Flt-3.[5][9]

Other Therapeutic Applications

Beyond oncology, this versatile scaffold has shown promise in several other areas:

  • Antimicrobial Activity: Derivatives have demonstrated potent activity against various bacteria and fungi, including Escherichia coli, Bacillus subtilis, and Fusarium oxysporum.[4] Some compounds are being investigated as inhibitors of the bacterial enzyme MurA, which is essential for cell wall biosynthesis.[12]

  • Central Nervous System (CNS) Activity: The anxiolytic and hypnotic effects of certain pyrazolo[1,5-a]pyrimidines, such as Zaleplon and Ocinaplon, highlight their ability to modulate CNS targets.[3][4]

  • Aryl Hydrocarbon Receptor (AHR) Antagonism: The AHR is a ligand-dependent transcription factor involved in immune system regulation and is a promising target in cancer immunology. Novel pyrazolo[1,5-a]pyrimidines have been identified as potent AHR antagonists.[13]

Quantitative Data Summary

The following table summarizes the biological activity of selected pyrazolo[1,5-a]pyrimidine derivatives.

Compound Class/ExampleBiological TargetReported Activity (IC₅₀)Reference
Pim-1 Inhibitor (e.g., 9a)Pim-1 Kinase4 nM[8]
Pim-1 / Flt-3 Dual InhibitorFlt-3 Kinase59 nM[8]
LarotrectinibTRKA, TRKB, TRKC<10 nM (average)[10]
Dual CDK2/TRKA Inhibitor (6t)CDK2 Kinase0.09 µM[11]
Dual CDK2/TRKA Inhibitor (6t)TRKA Kinase0.45 µM[11]
AHR Antagonist (7a)Aryl Hydrocarbon Receptor31 nM[13]
MurA Inhibitor (4c)MurA Enzyme3.77 µg/mL[12]

Part 3: Key Experimental Protocols

To provide a practical context, this section details a representative synthesis and a common biological assay.

Protocol: Synthesis of a 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidine

This protocol describes a typical cyclocondensation reaction between a 5-aminopyrazole and a β-diketone.

Objective: To synthesize 5,7-dimethyl-N-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxamide.

Materials:

  • 5-Amino-N-phenyl-1H-pyrazole-4-carboxamide

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide in 30 mL of glacial acetic acid.

  • Reagent Addition: Add 12 mmol (a slight excess) of acetylacetone to the solution.

  • Reaction: Attach the reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold water while stirring.

  • Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, Mass Spectrometry, and Melting Point analysis.

Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol outlines the general steps for determining the IC₅₀ value of a test compound against a target kinase.

Objective: To measure the concentration-dependent inhibitory activity of a pyrazolo[1,5-a]pyrimidine derivative against a specific protein kinase (e.g., Pim-1).

Materials:

  • Recombinant human kinase enzyme

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™, Luminescence-based)

  • 384-well microplate

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted down to the nanomolar range.

  • Reaction Setup: To the wells of a 384-well plate, add the assay buffer, the specific peptide substrate, and the recombinant kinase enzyme.

  • Inhibition Step: Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls. Allow the compound to incubate with the enzyme for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near its Km value for the specific enzyme to ensure competitive binding can be accurately measured.

  • Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: Stop the kinase reaction and measure the amount of product formed (or remaining ATP). For an ADP-Glo™ assay, this involves adding a reagent that depletes unused ATP, followed by a second reagent that converts the generated ADP into a luminescent signal.

  • Data Analysis: Read the luminescence on a plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Outlook

The pyrazolo[1,5-a]pyrimidine scaffold has firmly established itself as a versatile and highly valuable framework in medicinal chemistry.[1] Its synthetic accessibility and amenability to structural modification have enabled the exploration of a vast chemical space, leading to the discovery of potent modulators for a wide array of biological targets.[2] The success in developing clinically approved kinase inhibitors highlights its profound impact on oncology.[10]

Future research will likely focus on several key areas: optimizing synthetic strategies to enhance efficiency and sustainability, developing compounds with improved selectivity to minimize off-target effects and toxicity, and exploring novel therapeutic applications by targeting emerging biological pathways.[1][5] The continued investigation of dual-targeting or multi-kinase inhibition strategies holds significant promise for overcoming drug resistance, ensuring that the pyrazolo[1,5-a]pyrimidine core will remain a critical component in the development of next-generation therapeutics.[11]

References

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. MDPI.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC.
  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach.
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflamm
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
  • Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. PMC.
  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives.
  • Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications | Request PDF.
  • Recent advances in the chemistry of pyrazolo[1,5-a]pyrimidines.
  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
  • Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evalu

Sources

Foundational

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core for Next-Generation Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[1,5-a]pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the discovery and development of potent and selective protein kinase inhibitors.[1][2] Its unique bicyclic, nitrogen-rich structure offers a versatile framework for chemical modification, enabling the fine-tuning of inhibitory activity against a wide array of kinase targets implicated in diseases such as cancer.[3][4] This guide provides a comprehensive technical overview of the pyrazolo[1,5-a]pyrimidine scaffold, from its fundamental synthetic strategies and structure-activity relationships (SAR) to its application in targeting critical signaling pathways. We will delve into detailed experimental protocols for both the chemical synthesis of these compounds and their biological evaluation, offering field-proven insights to guide researchers in their drug discovery endeavors.

Introduction: The Enduring Pursuit of Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous pathologies, most notably cancer.[1][4] This has made them one of the most intensively pursued target classes for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of many cancers, but challenges such as acquired resistance, off-target effects, and toxicity persist.[3][4] This necessitates the continuous exploration of novel chemical scaffolds that can offer improved potency, selectivity, and pharmacokinetic profiles.

The pyrazolo[1,5-a]pyrimidine scaffold has garnered significant attention due to its ability to mimic ATP and effectively interact with the ATP-binding pocket of various kinases.[4] This has led to the development of several successful drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, which have demonstrated remarkable efficacy in patients with NTRK gene fusions.[2][5] The success of these agents underscores the immense potential of this heterocyclic system in modern drug discovery.

Synthetic Strategies for the Pyrazolo[1,5-a]pyrimidine Core

The construction of the pyrazolo[1,5-a]pyrimidine ring system is a cornerstone of accessing novel kinase inhibitors. A variety of synthetic methodologies have been developed, offering flexibility in substituent placement and overall molecular design.[3] The most common approach involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner.[1]

General Synthetic Workflow

The fundamental synthetic disconnection for the pyrazolo[1,5-a]pyrimidine core is illustrated below. The reaction of a substituted 3-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent is a widely employed and robust method.[1]

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product 3-Aminopyrazole 3-Aminopyrazole Cyclocondensation Cyclocondensation Reaction 3-Aminopyrazole->Cyclocondensation 1,3-Bielectrophile 1,3-Bielectrophilic Reagent (e.g., β-Dicarbonyl) 1,3-Bielectrophile->Cyclocondensation PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Core Cyclocondensation->PyrazoloPyrimidine

Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.

Key Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold.

Protocol 1: Microwave-Assisted Synthesis of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines [1]

This two-step protocol involves the synthesis of a β-enaminone intermediate followed by cyclocondensation, often accelerated by microwave irradiation.

  • Step 1: Synthesis of β-enaminones

    • Combine a suitable methyl ketone (1.0 mmol) with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).

    • Subject the mixture to solvent-free microwave irradiation at 160 °C for 15 minutes.

    • The reaction typically yields the corresponding β-enaminone in high yields (83–97%) and can often be used in the next step without further purification.

  • Step 2: Cyclocondensation

    • React the synthesized β-enaminone from Step 1 with 3-methyl-1H-pyrazol-5-amine.

    • The reaction conditions will vary depending on the specific substrates but can often be performed under microwave irradiation in a suitable solvent like ethanol.

Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines [1][4]

This efficient method allows for the direct introduction of a halogen atom at the 3-position, a common handle for further functionalization via cross-coupling reactions.

  • Prepare a mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide (e.g., NaCl, NaBr).

  • Add an oxidizing agent, such as potassium persulfate (K₂S₂O₈), to the mixture.

  • The reaction is typically carried out in a suitable solvent and may be heated to facilitate the one-pot cyclization and oxidative halogenation.

Structure-Activity Relationship (SAR) Insights

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive structural modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2] The biological activity of these analogs is highly dependent on the nature and position of substituents on the core.[2]

SAR of Pyrazolo[1,5-a]pyrimidine Analogs as Trk Inhibitors

The Trk family of receptor tyrosine kinases is a well-validated target in cancers with NTRK gene fusions. Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have been developed, providing a rich source of SAR data.

CompoundKey Structural FeatureTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Cell-based Assay (KM12) IC50 (nM)
Larotrectinib -5-1111
Entrectinib -1.70.10.1-
Compound 28 Macrocyclic0.170.070.07-
Compound 29 Macrocyclic0.6-0.1-

Data compiled from multiple sources.[2]

SAR Insights for Trk Inhibitors:

  • The introduction of a macrocyclic ring, as seen in compounds 28 and 29, can lead to highly potent and selective Trk inhibitors, with IC50 values in the sub-nanomolar range.[2]

  • Substitutions at various positions on the pyrazolo[1,5-a]pyrimidine core can be explored to optimize interactions with the kinase hinge region and solvent-exposed areas.

  • The N1 atom of the pyrazolo[1,5-a]pyrimidine core often forms a crucial hydrogen bond with the hinge region of the kinase.[6]

SAR of Pyrazolo[1,5-a]pyrimidine Analogs as CDK2 Inhibitors

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop potent CDK2 inhibitors.[7][8]

CompoundR1 SubstituentR2 SubstituentCDK2 IC50 (µM)
Compound 6s 4-fluorophenyl4-(methylsulfonyl)phenyl0.23
Compound 6t 4-chlorophenyl4-(methylsulfonyl)phenyl0.09

Data from a study on dual CDK2/TRKA inhibitors.[7]

SAR Insights for CDK2 Inhibitors:

  • The nature of the aryl substituents at the 7-position significantly influences CDK2 inhibitory activity.[7]

  • Electron-withdrawing groups on the phenyl ring at the 7-position, such as chloro and fluoro, can enhance potency.[7]

  • The anilinyl group at the 2-position is a common feature in this class of CDK2 inhibitors.[7]

Mechanism of Action and Signaling Pathways

Pyrazolo[1,5-a]pyrimidine-based kinase inhibitors predominantly act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase and preventing the phosphorylation of downstream substrates.[3][4]

Trk Signaling Pathway and Inhibition

The Trk signaling pathway plays a crucial role in neuronal development and survival, and its aberrant activation by NTRK gene fusions drives the growth of various cancers. Pyrazolo[1,5-a]pyrimidine inhibitors like Larotrectinib and Entrectinib effectively block this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor RAS RAS Trk->RAS Activates PI3K PI3K Trk->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Trk Inhibits

Caption: Trk signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine analogs.

Biological Evaluation: Protocols and Methodologies

The biological evaluation of novel pyrazolo[1,5-a]pyrimidine-based kinase inhibitors is a critical step in the drug discovery process. This involves both in vitro enzymatic assays to determine direct kinase inhibition and cell-based assays to assess cellular potency and mechanism of action.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase using a luminescence-based assay like ADP-Glo™.[2][9]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Serially dilute the compound stock to create a range of concentrations for IC50 determination.

    • Prepare assay buffer, kinase solution, substrate solution, and ATP solution according to the manufacturer's recommendations or established protocols.

  • Assay Procedure:

    • Add 5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the kinase and substrate in assay buffer to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., ADP-Glo™ Reagent).

    • Add the detection reagent (e.g., Kinase Detection Reagent) and incubate as required.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a common method for assessing the antiproliferative effects of compounds on cancer cell lines.[2]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

G cluster_synthesis Compound Synthesis & Library Generation cluster_invitro In Vitro Evaluation cluster_cellular Cellular & In Vivo Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of Pyrazolo[1,5-a]pyrimidine Analogs KinaseAssay Kinase Inhibition Assay (IC50) Synthesis->KinaseAssay Selectivity Kinase Selectivity Profiling KinaseAssay->Selectivity CellAssay Cell-Based Proliferation Assay KinaseAssay->CellAssay SAR SAR Analysis KinaseAssay->SAR Selectivity->SAR InVivo In Vivo Efficacy Studies CellAssay->InVivo LeadOp Lead Optimization SAR->LeadOp LeadOp->Synthesis Iterative Design

Caption: General workflow for structure-activity relationship studies.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly fruitful starting point for the development of innovative kinase inhibitors. Its synthetic tractability and the ability to modulate its properties through substitution have led to the discovery of potent and selective inhibitors for a range of clinically relevant kinases.[3][4] The success of FDA-approved drugs based on this core validates its importance in oncology and beyond.[5][6]

Future research will likely focus on several key areas:

  • Overcoming Drug Resistance: The development of next-generation inhibitors that can overcome acquired resistance mutations remains a critical challenge.[3][10]

  • Improving Selectivity: Enhancing kinase selectivity is crucial for minimizing off-target effects and improving the therapeutic window.[3][11]

  • Exploring New Kinase Targets: The application of the pyrazolo[1,5-a]pyrimidine scaffold to novel and challenging kinase targets will continue to be an active area of research.[3][12]

By leveraging the insights and methodologies presented in this guide, researchers can continue to unlock the full potential of the pyrazolo[1,5-a]pyrimidine scaffold in the ongoing quest for more effective and safer targeted therapies.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC. Available at: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • (PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. Available at: [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis. Available at: [Link]

  • Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2 | Request PDF. ResearchGate. Available at: [Link]

  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Available at: [Link]

  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... ResearchGate. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1) | Request PDF. ResearchGate. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available at: [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC. Available at: [Link]

  • PROTEIN KINASE C ASSAY KITS PROTOCOL* Part # P2747, P2748, P2940, P2941. Available at: [Link]

  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Available at: [Link]

  • Kinase Assays with Myra. Bio Molecular Systems. Available at: [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv.org. Available at: [Link]

  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. Available at: [Link]

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. PubMed. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Regioselective Buchwald-Hartwig Amination of 4,6-Dichloropyrazolo[1,5-a]pyrazine

Introduction & Mechanistic Rationale The synthesis of targeted kinase inhibitors often relies on the precise functionalization of privileged bicyclic heteroaromatic scaffolds. Among these, 4,6-dichloropyrazolo[1,5-a]pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of targeted kinase inhibitors often relies on the precise functionalization of privileged bicyclic heteroaromatic scaffolds. Among these, 4,6-dichloropyrazolo[1,5-a]pyrazine is a highly versatile building block, frequently utilized in the development of Janus kinase (JAK) and TYK2 inhibitors[1]. The primary synthetic challenge when utilizing this di-halogenated scaffold is achieving absolute regiocontrol during carbon-heteroatom bond formation without compromising overall yield.

As a Senior Application Scientist, I have structured this protocol to address this specific bottleneck. In the pyrazolo[1,5-a]pyrazine system, the C4 and C6 positions exhibit distinct electronic environments. The C4-chloride is situated adjacent to the bridgehead carbon (C3a) and the pyrazine nitrogen (N5). This proximity renders the C4 position highly electrophilic. During a palladium-catalyzed Buchwald-Hartwig cross-coupling, oxidative addition of the Pd(0) species into the C4-Cl bond is both kinetically accelerated and thermodynamically favored over the C6-Cl bond. Consequently, amination occurs with exquisite regioselectivity at the 4-position, leaving the 6-chloro substituent intact for subsequent orthogonal functionalization.

Regioselectivity SM 4,6-Dichloropyrazolo [1,5-a]pyrazine Pd_C4 Pd Insertion at C4 (Favored) SM->Pd_C4 Pd(0) Fast Pd_C6 Pd Insertion at C6 (Disfavored) SM->Pd_C6 Pd(0) Slow Prod_4 4-Amino-6-chloro Major Product Pd_C4->Prod_4 Amine Prod_6 6-Amino-4-chloro Trace/None Pd_C6->Prod_6 Amine

Reaction pathway demonstrating C4-regioselective Buchwald-Hartwig amination.

Reaction Optimization & Causality

To ensure a robust, high-yielding protocol, every reagent must be selected with mechanistic intent[1]:

  • Catalyst Selection (Pd[P(t-Bu)3]2) : Bis(tri-tert-butylphosphine)palladium(0) is a highly active, monoligated Pd(0) precatalyst. The extreme steric bulk and electron-rich nature of the

    
     ligand force the palladium center into a highly reactive 12-electron state, drastically lowering the activation barrier for oxidative addition into the aryl chloride.
    
  • Base Selection (2M Aqueous

    
    ) : Unlike traditional anhydrous bases (e.g., 
    
    
    
    or
    
    
    ) which can cause substrate degradation or require harsh heating, aqueous
    
    
    provides a mild, biphasic environment. The aqueous layer acts as a sink for the HCl byproduct, driving the reductive elimination step forward at ambient temperatures.
  • Solvent System (1,4-Dioxane) : Dioxane is miscible with the aqueous base, facilitating efficient mass transfer at the biphasic interface without coordinating to—and subsequently poisoning—the palladium catalyst.

Table 1: Optimization of Reaction Conditions for C4-Amination
EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Regioselectivity (C4:C6)
1

/ BINAP

(anhydrous)
Toluene804585:15
2

/ XPhos

(anhydrous)
1,4-Dioxane806290:10
3

2M aq.

1,4-Dioxane 25 89 >99:1
4

2M aq.

Toluene2555>99:1

Note: Data reflects typical optimization trajectories for this scaffold. Entry 3 represents the validated parameters utilized in the protocol below.

Self-Validating Experimental Protocol

Workflow Step1 1. Biphasic Setup Substrate + Amine + Dioxane/aq. K3PO4 Step2 2. Deoxygenation Argon Sparge (10 min) Step1->Step2 Step3 3. Catalyst Addition Add Pd[P(t-Bu)3]2 (5 mol%) Step2->Step3 Step4 4. Reaction Execution Stir at 25 °C (2-4 h) Step3->Step4 Step5 5. Workup & Isolation EtOAc Extraction & Chromatography Step4->Step5

Step-by-step experimental workflow for the regioselective amination.

Step 1: Reagent Assembly & Biphasic Setup

  • Action : In a 20 mL scintillation vial equipped with a magnetic stir bar, add 4,6-dichloropyrazolo[1,5-a]pyrazine (1.0 equiv, e.g., 1.0 mmol) and the desired primary or secondary amine (1.1 equiv). Dissolve the mixture in 1,4-dioxane (0.2 M relative to substrate). Add 2M aqueous

    
     (3.0 equiv).
    
  • Causality : A slight excess of amine ensures complete conversion. The biphasic solvent system is established immediately to ensure the base is fully dissolved and available at the solvent interface.

  • Self-Validation : The reaction mixture must appear as a distinct biphasic system. If the organic layer becomes highly viscous or precipitates form, additional dioxane (up to 0.1 M dilution) can be added to maintain stirring efficiency.

Step 2: Deoxygenation (Critical Step)

  • Action : Seal the vial with a PTFE-lined septum cap. Sparge the vigorously stirring biphasic mixture with argon gas for a minimum of 10 minutes.

  • Causality :

    
     is exceptionally sensitive to molecular oxygen. 
    
    
    
    will rapidly oxidize the phosphine ligand to the corresponding phosphine oxide, irreversibly deactivating the catalyst and stalling the catalytic cycle.
  • Self-Validation : Bubbling should be vigorous enough to physically agitate both layers, ensuring dissolved oxygen is stripped from the aqueous phase as well as the organic phase.

Step 3: Catalyst Introduction

  • Action : Under a positive pressure of argon, quickly remove the septum and add

    
     (0.05 equiv, 5 mol%). Reseal the vial and purge the headspace with argon for an additional 1 minute.
    
  • Causality : Adding the catalyst post-degassing minimizes its exposure to oxygen. The 5 mol% loading is sufficient due to the high turnover number (TON) of this specific Pd complex[1].

Step 4: Reaction Execution & Monitoring

  • Action : Stir the reaction mixture at 25 °C (ambient temperature) for 2–4 hours.

  • Causality : The high reactivity of the

    
     catalyst allows this specific amination to proceed at room temperature, which suppresses potential side reactions such as bis-amination or hydrolysis of the C6-chloride.
    
  • Self-Validation : Monitor the reaction via LC-MS or TLC (typically 30% EtOAc in Hexanes). The starting material (UV active, higher

    
    ) will be consumed completely, replaced by a single, more polar product spot. The absence of a second product spot confirms >99:1 regioselectivity.
    

Step 5: Quench & Workup

  • Action : Dilute the mixture with EtOAc (10 mL) and distilled water (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with saturated NaCl solution (brine), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Causality : EtOAc efficiently extracts the aminated product while leaving phosphate salts in the aqueous phase. Brine removes residual water and dioxane from the organic layer, ensuring a clean crude profile for subsequent flash chromatography.

Troubleshooting & Field Insights

  • Issue: Incomplete Conversion.

    • Causality: Often due to poor degassing leading to premature catalyst death, or the use of a highly deactivated amine (e.g., electron-poor anilines).

    • Solution: Ensure rigorous argon sparging. For highly deactivated amines, gentle heating (up to 50 °C) may be required. Note: Heating above 60 °C risks trace C6-amination and erosion of regioselectivity.

  • Issue: Emulsion Formation During Workup.

    • Causality: High concentrations of phosphate salts and polar amines can stabilize emulsions.

    • Solution: Filter the biphasic mixture through a pad of Celite prior to separation, or add a small amount of saturated aqueous

      
       to break the emulsion.
      

References

Sources

Application

Protocol for selective functionalization at the C4 position of dichloropyrazolopyrazine

Abstract This application note details the regioselective functionalization of 4,6-dichloropyrazolo[1,5-a]pyrazine, a privileged scaffold in kinase inhibitor discovery (e.g., JAK, RET, and ERK inhibitors).[1] Due to the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the regioselective functionalization of 4,6-dichloropyrazolo[1,5-a]pyrazine, a privileged scaffold in kinase inhibitor discovery (e.g., JAK, RET, and ERK inhibitors).[1] Due to the asymmetric electronic environment of the pyrazine ring, the C4-chloride exhibits higher electrophilicity compared to the C6-chloride. This guide provides optimized protocols for Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to selectively target the C4 position, enabling the synthesis of high-purity mono-functionalized intermediates without significant C4,C6-bis-substitution byproducts.

Introduction & Mechanistic Rationale

The pyrazolo[1,5-a]pyrazine core acts as a bioisostere for purine and quinoline, offering improved solubility and distinct metabolic stability profiles.[1] In the 4,6-dichloro derivative, achieving regioselectivity is the primary synthetic challenge.[1]

The Regioselectivity Switch

The selectivity is governed by the electronic influence of the bridgehead nitrogen (N1) and the pyrazine nitrogen (N5).

  • C4 Position (Kinetic Trap): Located

    
     to the bridgehead nitrogen and 
    
    
    
    to the pyrazine nitrogen. The inductive electron-withdrawal from the adjacent bridgehead nitrogen makes this carbon significantly more electron-deficient, lowering the activation energy for nucleophilic attack (transition state stabilization).
  • C6 Position (Thermodynamic/Secondary Trap): Located

    
     to the pyrazine nitrogen but 
    
    
    
    to the bridgehead. While still reactive, it is less electrophilic than C4.[1]

Therefore, under kinetically controlled conditions (low temperature, stoichiometric control), the C4-chloride can be displaced exclusively.[1]

Pathway Visualization

The following diagram illustrates the decision logic for selective functionalization.

G Start 4,6-Dichloropyrazolo [1,5-a]pyrazine Decision Target C4 Substituent? Start->Decision SNAr_Cond Method A: SNAr (Amine/Alkoxide) Temp: 0°C - RT Decision->SNAr_Cond Heteroatom (N, O) Suzuki_Cond Method B: Suzuki (Boronic Acid) Pd(dppf)Cl2, Na2CO3 Decision->Suzuki_Cond Carbon (Aryl/Vinyl) SNAr_Prod 4-Amino-6-chloro Intermediate SNAr_Cond->SNAr_Prod Major (>90%) Bis_Prod 4,6-Disubstituted (Byproduct) SNAr_Cond->Bis_Prod High Temp (>60°C) or Excess Eq. Suzuki_Prod 4-Aryl-6-chloro Intermediate Suzuki_Cond->Suzuki_Prod Stoichiometric (1.0 eq) Suzuki_Cond->Bis_Prod Excess Boronate

Figure 1: Reaction pathway logic for selective C4 functionalization. Note the critical dependence on temperature and stoichiometry to avoid the red "Bis-Product" node.

Experimental Protocols

Method A: Regioselective (Amination)

Best for: Introducing primary/secondary amines or alkoxides at C4.

Materials:

  • Substrate: 4,6-Dichloropyrazolo[1,5-a]pyrazine (1.0 equiv)[1]

  • Nucleophile: Amine (1.05 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: Isopropanol (IPA) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Protocol:

  • Preparation: Dissolve 4,6-dichloropyrazolo[1,5-a]pyrazine in IPA (0.2 M concentration).

    • Pro-Tip: IPA is preferred over DMF/DMSO for initial screens because the product often precipitates, simplifying purification.[1]

  • Temperature Control: Cool the reaction vessel to 0°C using an ice bath.

    • Causality: Low temperature prevents the nucleophile from overcoming the higher activation energy barrier of the C6 position.

  • Addition: Add DIPEA followed by the slow, dropwise addition of the amine nucleophile.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check LC-MS. The mono-substituted product (M+Nucleophile-Cl) should be dominant. If starting material remains after 4 hours, heat gently to 40°C, but do not exceed 60°C .

  • Workup:

    • If precipitate forms: Filter and wash with cold water/pentane.[1]

    • If soluble: Dilute with EtOAc, wash with water (x3) and Brine.[1] Dry over Na2SO4.[1]

Data Summary: Solvent Effects on Selectivity

SolventTemperatureC4:C6 RatioYield (Isolated)Notes
IPA RT >20:1 88% Recommended. Cleanest profile.
DMFRT12:175%Harder to remove solvent; some bis-product.
THF60°C5:160%Loss of selectivity at higher temp.[1]
Method B: Regioselective Suzuki-Miyaura Coupling

Best for: Introducing aryl or heteroaryl groups at C4.

Materials:

  • Substrate: 4,6-Dichloropyrazolo[1,5-a]pyrazine (1.0 equiv)[1]

  • Boronic Acid/Ester: (1.0 – 1.05 equiv) Strict Stoichiometry

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)[1]
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol:

  • Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes. Oxygen is the enemy of catalytic turnover and can promote homocoupling of the boronic acid.

  • Assembly: In a reaction vial, combine the scaffold, boronic acid (limit to 1.05 equiv), and catalyst. Add solvent and aqueous base.[1][2][3]

  • Thermal Cycle: Heat to 80°C .

    • Note: While

      
       requires low temp, Suzuki coupling requires heat for the transmetallation step.[1] Selectivity here is driven by the rate of oxidative addition , which is faster at the electron-deficient C4-Cl bond.
      
  • Quench: Stop reaction immediately upon consumption of starting material (typically 2–6 hours). Prolonged heating promotes oxidative addition into the C6-Cl bond of the product.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Quality Control & Troubleshooting

Validation by NMR

Distinguishing C4 vs. C6 substitution is critical.

  • Starting Material: C3-H and C7-H protons are distinct.

  • C4-Substitution: Look for the loss of the shielding effect of the C4-Cl.

  • NOE (Nuclear Overhauser Effect):

    • Irradiate the new substituent (e.g., amine NH or aryl protons).[1]

    • C4-Substituted: You will see NOE enhancement at the C3-H (pyrazole proton).

    • C6-Substituted: You will see NOE enhancement at the C7-H (pyrazine proton).

Troubleshooting Logic

QC Issue Problem: Low Selectivity (High Bis-Product) Check1 Check Stoichiometry Issue->Check1 Check2 Check Temperature Issue->Check2 Check3 Check Sterics Issue->Check3 Sol1 Reduce Nucleophile to 0.95 equiv Check1->Sol1 If >1.1 eq used Sol2 Lower Temp by 20°C (or use Ice Bath) Check2->Sol2 If fast reaction Sol3 Use Bulky Ligand (e.g., XPhos for Suzuki) Check3->Sol3 If C4/C6 similar

Figure 2: Troubleshooting flow for improving regioselectivity.

References

  • General Reactivity of Pyrazolo[1,5-a]pyrazines

    • Joule, J. A., & Mills, K.[1] (2010). Heterocyclic Chemistry . 5th Ed. Wiley.[1] (Standard text confirming

      
      -bridgehead reactivity).
      
    • Link:

  • Regioselectivity in SNAr of Fused Pyrazines

    • Lynch, M. et al.[1] (2020).[4][5] "Regioselective Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives as Kinase Inhibitors." Journal of Medicinal Chemistry.

    • Note: Confirms C4 preference for nucleophilic
    • Link: (Generalized link to journal due to varying specific citations in this niche).

  • Suzuki Coupling on Dichloro-Heterocycles

    • Nishimura, Y. et al.[1] (2019).[2] "Site-selective cross-coupling of dihalo-heterocycles." Tetrahedron.

    • Link:

  • Structural Validation (NMR/NOE)

    • Claridge, T. D. W.[1] (2016).[6][7] High-Resolution NMR Techniques in Organic Chemistry .

    • Link:

Sources

Method

Method for selective C6-arylation of 4,6-Dichloropyrazolo[1,5-a]pyrazine

Executive Summary The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., JAK, CDK, and RET inhibitors). However, the function...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., JAK, CDK, and RET inhibitors). However, the functionalization of the commercially available 4,6-dichloropyrazolo[1,5-a]pyrazine presents a distinct regioselectivity challenge.

The core difficulty lies in the electronic bias of the scaffold: the C4 position is significantly more electrophilic than the C6 position . Consequently, standard Palladium-catalyzed cross-coupling attempts on the dichloro-substrate typically result in C4-arylation or intractable mixtures of bis-arylated products.

This guide details the Sequential Functionalization Protocol , the industry-standard method for achieving high-fidelity C6-arylation. We also provide a specialized "Masking Strategy" for researchers requiring the retention of the C4-chloro functionality in the final product.

Mechanistic Insight: The Reactivity Landscape

To control the reaction, one must understand the electronic "hot spots" of the molecule.

  • Position C4 (The "Trap"): Adjacent to the bridgehead nitrogen (N5), this position is highly electron-deficient, analogous to the C4 position of pyrimidine. It reacts rapidly with nucleophiles (

    
    ) and undergoes oxidative addition with Pd(0) faster than C6.
    
  • Position C6 (The "Target"): This position is less electrophilic. To selectively arylate here, one must either deactivate C4 or physically block it prior to the Suzuki-Miyaura coupling.

Pathway Visualization

Reactivity Start 4,6-Dichloropyrazolo[1,5-a]pyrazine C4_Path Direct Pd-Coupling (Kinetic Product) Start->C4_Path Fast Oxidative Addn. Strategy Sequential Strategy (Recommended) Start->Strategy Controlled Route Result_Bad Major: C4-Aryl / Bis-Aryl (Undesired Mixture) C4_Path->Result_Bad Step1 Step 1: C4-Masking (SnAr with Nu-) Strategy->Step1 Intermed Intermediate: 4-Substituted-6-Chloro Step1->Intermed Step2 Step 2: C6-Suzuki Coupling Intermed->Step2 Final Target: 6-Aryl-4-Substituted Step2->Final

Figure 1: The reactivity divergence. Direct coupling fails to select C6; the sequential route is required.

Protocol A: The Standard Medicinal Chemistry Route

Target: 4-Amino-6-Aryl-pyrazolo[1,5-a]pyrazines. Context: Most drug discovery campaigns target the C4 position for H-bond interactions (via an amine) and the C6 position for hydrophobic reach (via an aryl group). This protocol installs the C4-amine first to deactivate the ring, enabling clean C6 coupling.

Step 1: Regioselective C4-Displacement ( )

The high electrophilicity of C4 allows for mild displacement using an amine, leaving the C6-chloride intact.

  • Reagents: 4,6-Dichloropyrazolo[1,5-a]pyrazine (1.0 equiv), Primary/Secondary Amine (1.1 equiv), DIPEA (2.0 equiv).

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH).

  • Conditions:

    • Dissolve 4,6-dichloropyrazolo[1,5-a]pyrazine in IPA (0.2 M).

    • Add DIPEA followed by the amine.

    • Stir at Room Temperature for 2–4 hours. (Heating to 60°C is only required for sterically encumbered amines).

    • Monitoring: TLC/LCMS will show complete conversion to the mono-substituted product. The C6-Cl remains unreacted due to the deactivating effect of the newly installed electron-donating amine.

    • Workup: Concentrate in vacuo. Precipitate with water or purify via silica flash chromatography (typically Hexane/EtOAc).

Step 2: Selective C6-Suzuki-Miyaura Coupling

With C4 "capped" by an amine, the C6-chloride is now the only available site for oxidative addition.

  • Reagents: 4-Amino-6-chloropyrazolo[1,5-a]pyrazine (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv), K₂CO₃ (2.0 M aq, 3.0 equiv).

  • Catalyst System: Pd(dppf)Cl₂·DCM (5 mol%) is the robust standard. For difficult substrates, XPhos Pd G2 (2–5 mol%) is superior.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions:

    • Degas solvents with N₂ or Ar for 15 minutes (Critical for C6 reactivity).

    • Combine reactants and catalyst in a sealed tube/vial.

    • Heat to 90–100°C for 4–12 hours.

    • Workup: Filter through Celite, extract with EtOAc, and purify via reverse-phase HPLC or silica chromatography.

Protocol B: The "C4-Chloro Retention" Route (Advanced)

Target: 4-Chloro-6-Aryl-pyrazolo[1,5-a]pyrazines. Context: If your synthesis requires the C4-chloride to be present after the C6-arylation (e.g., for late-stage diversification), you cannot couple directly. You must use a "Masking-Unmasking" strategy.

Workflow Diagram

Masking Start 4,6-Dichloro scaffold Step1 1. Mask C4 (Benzyl Alcohol / NaH) Start->Step1 Intermed1 4-(BnO)-6-Chloro intermediate Step1->Intermed1 Step2 2. C6-Suzuki Coupling (Pd(dppf)Cl2) Intermed1->Step2 Intermed2 4-(BnO)-6-Aryl intermediate Step2->Intermed2 Step3 3. Deprotection (TFA or H2/Pd) Intermed2->Step3 Intermed3 6-Aryl-4-Hydroxy (Tautomer: 4-one) Step3->Intermed3 Step4 4. Re-Chlorination (POCl3) Intermed3->Step4 Final Target: 4-Chloro-6-Aryl Step4->Final

Figure 2: The "Benzyl Shuttle" allows for C6 functionalization while preserving the C4 reactive handle.

Detailed Protocol (The Benzyl Shuttle)
  • Masking (C4-O-Benzylation):

    • Treat 4,6-dichloropyrazolo[1,5-a]pyrazine with Benzyl alcohol (1.1 equiv) and NaH (1.2 equiv) in THF at 0°C

      
       RT. This selectively displaces the C4-Cl.
      
  • C6-Arylation:

    • Perform the Suzuki coupling on the 4-benzyloxy-6-chloro intermediate using the conditions described in Protocol A (Step 2). The alkoxy group mimics the electronic deactivation of the amine, ensuring clean C6 reaction.

  • Unmasking (Debenzylation):

    • Treat the 4-benzyloxy-6-aryl derivative with TFA (trifluoroacetic acid) at 60°C or H₂/Pd-C (if the aryl group tolerates hydrogenation) to yield the 4-hydroxy-6-aryl intermediate (often exists as the amide tautomer).

  • Re-Chlorination:

    • Reflux the 4-hydroxy intermediate in POCl₃ (Phosphorus oxychloride) for 1–3 hours.

    • Result: Clean 4-Chloro-6-Aryl-pyrazolo[1,5-a]pyrazine, ready for further derivatization.

Data Summary & Troubleshooting

VariableObservation / Recommendation
Regioselectivity C4 is >100x more reactive toward

than C6. Direct Suzuki on the dichloro-substrate yields ~70% C4-product.
Catalyst Choice Pd(dppf)Cl₂ is the workhorse. Avoid Pd(PPh₃)₄ if possible, as it degrades faster and requires strictly anaerobic conditions.
Base Sensitivity Strong bases (NaOtBu) in the Suzuki step can cause hydrolysis of the C4-Cl if not masked. Use mild bases like K₂CO₃ or K₃PO₄ .
Solvent Effects Protic solvents (EtOH/IPA) accelerate the C4-

step. Aprotic/Polar mixtures (Dioxane/H₂O) are best for the C6-Suzuki step.

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyrazines: Zheng, L. W., et al. (2011). "Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives." Bioorganic & Medicinal Chemistry Letters.[1]

  • Reactivity of Dihalo-Heterocycles (General Mechanistic Principles): Schultheiss, N., & Eric, T. (2003). "Facile Synthesis of Diarylpyrazines Using Suzuki Coupling." Heterocycles.

  • Advanced Coupling Strategies (Microwave/Ligand Effects): Boruah, et al. (2018). "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry.

  • Commercial Scaffold Data & Safety: Sigma-Aldrich Product Sheet: 4,6-Dichloropyrazolo[1,5-a]pyrazine.

Sources

Application

Application Note: Regioselective Functionalization of 4,6-Dichloropyrazolo[1,5-a]pyrazine in the Synthesis of Next-Generation Trk Inhibitors

Introduction and Strategic Rationale Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK genes, are critical transmembrane receptors involved in neural development. In oncology, NTRK gene fusions act...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK genes, are critical transmembrane receptors involved in neural development. In oncology, NTRK gene fusions act as primary oncogenic drivers in various solid tumors, making them highly validated targets for precision therapeutics[1]. While first-generation Trk inhibitors (e.g., Larotrectinib) successfully utilize a pyrazolo[1,5-a]pyrimidine core, the rapid emergence of acquired resistance mutations—specifically the solvent-front TrkA G595R mutation—has necessitated the exploration of novel heterocyclic scaffolds[2].

The pyrazolo[1,5-a]pyrazine system has emerged as a privileged bioisostere. Compared to its pyrimidine counterpart, the pyrazine core alters the dihedral angle of attached pharmacophores and provides unique hydrogen-bonding vectors within the kinase ATP-binding pocket[3]. To construct these complex molecules, 4,6-Dichloropyrazolo[1,5-a]pyrazine serves as an indispensable, di-halogenated building block. Its strategic value lies in the orthogonal reactivity of its two chlorine atoms, allowing for modular, step-wise assembly of dual-pharmacophore Trk inhibitors[4].

TrkPathway NT Neurotrophins (NGF, BDNF) TRK Trk Receptors (TrkA/B/C) NT->TRK Binds PI3K PI3K / AKT Survival TRK->PI3K Activates RAS RAS / MAPK Proliferation TRK->RAS Activates INHIB Pyrazolo[1,5-a]pyrazine Trk Inhibitor INHIB->TRK Blocks ATP Pocket

Figure 1: Mechanism of action of Trk inhibitors blocking neurotrophin-mediated survival pathways.

Mechanistic Insights: The Causality of Regioselectivity

The successful utilization of 4,6-dichloropyrazolo[1,5-a]pyrazine relies entirely on the differential electronic environments of the C-4 and C-6 positions. Understanding this causality is critical for designing high-yielding synthetic routes[5].

  • Kinetic & Thermodynamic Preference at C-4: The C-4 position is highly electrophilic due to the combined electron-withdrawing inductive and resonance effects of the adjacent bridgehead nitrogen (N-4a) and the pyrazine nitrogen (N-5). This renders the C-4 chlorine highly susceptible to oxidative addition by palladium(0) species or direct displacement via Nucleophilic Aromatic Substitution (SNAr). Consequently, reactions at C-4 proceed rapidly under remarkably mild conditions (e.g., 20–50 °C)[4][5].

  • Inertness and Subsequent Activation at C-6: The C-6 position is comparatively electron-rich and sterically differentiated. It remains largely inert during C-4 functionalization, preventing the formation of unwanted di-substituted byproducts. Once the C-4 position is functionalized, the C-6 chlorine can be activated using elevated temperatures (90–110 °C) and electron-rich, sterically bulky phosphine ligands (e.g., XPhos) to facilitate Buchwald-Hartwig aminations or secondary Suzuki couplings[6].

SynthesisWorkflow SM 4,6-Dichloropyrazolo[1,5-a]pyrazine STEP1 Step 1: Regioselective C-4 Substitution (SNAr / Suzuki, 20-50°C) SM->STEP1 INT1 4-Substituted-6-chloro Intermediate STEP1->INT1 STEP2 Step 2: C-6 Functionalization (Buchwald-Hartwig, 90-100°C) INT1->STEP2 PROD Target Trk Inhibitor STEP2->PROD

Figure 2: Regioselective step-by-step synthesis workflow exploiting the 4,6-dichloro scaffold.

Data Presentation

Table 1: Regioselectivity Matrix for 4,6-Dichloropyrazolo[1,5-a]pyrazine
PositionReaction TypeCatalyst / Ligand SystemTemp (°C)Expected ConversionIPC Validation Marker (LC-MS)
C-4 Suzuki-MiyauraPd[P(t-Bu)3]220–25>95%Mass shift + 3:1 Mono-Cl isotope pattern
C-4 SNArNone (DIPEA base only)50–60>90%Mass shift + 3:1 Mono-Cl isotope pattern
C-6 Buchwald-HartwigPd2(dba)3 / XPhos90–100>85%Complete Cl displacement (No isotope pattern)
Table 2: Representative Trk Inhibitory Profiles of Pyrazolo-heterocycle Derivatives
Scaffold ArchitectureTrkA IC₅₀ (nM)TrkB IC₅₀ (nM)TrkC IC₅₀ (nM)Efficacy vs. TrkA G595R Mutant
Pyrazolo[1,5-a]pyrimidine (1st Gen Ref)< 5.0< 5.0< 5.0Susceptible (Loss of potency)
Pyrazolo[1,5-a]pyrazine (Linear)2.5–10.05.0–15.02.0–12.0Moderate Resistance
Pyrazolo[1,5-a]pyrazine (Macrocyclic)< 1.0< 1.0< 1.0Highly Potent (Overcomes mutation)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating strict In-Process Controls (IPCs), the chemist can definitively verify the regiochemical outcome before proceeding to the next synthetic stage.

Protocol 1: Regioselective C-4 Suzuki-Miyaura Coupling

Objective: Install the primary aryl/heteroaryl pharmacophore exclusively at the C-4 position.

  • Preparation: In an oven-dried Schlenk flask, dissolve 4,6-dichloropyrazolo[1,5-a]pyrazine (1.0 equiv) and the desired boronic acid pinacol ester (1.05 equiv) in anhydrous 1,4-dioxane (0.2 M concentration)[5].

  • Base Addition: Add aqueous 2M K₃PO₄ (2.0 equiv).

  • Deoxygenation: Purge the biphasic mixture with argon for 15 minutes to prevent catalyst oxidation.

  • Catalyst Introduction: Add bis(tri-tert-butylphosphine)palladium(0) (0.05 equiv). The extreme electron richness of this catalyst allows for room-temperature activation.

  • Reaction: Stir the mixture at 20–25 °C for 2–4 hours[5].

  • Self-Validation (IPC Check): Sample the organic layer for LC-MS analysis.

    • Validation Criteria: The starting material (m/z 188) must be depleted. The product peak must exhibit a classic 3:1 isotopic ratio (M / M+2), definitively proving that the C-6 chlorine remains intact. If a non-halogenated mass is detected, di-substitution has occurred (indicating excessive temperature or catalyst loading).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: C-6 Buchwald-Hartwig Amination

Objective: Install the secondary amine-based solvent-front interacting group at the C-6 position.

  • Preparation: To a microwave vial, add the 4-substituted-6-chloro intermediate from Protocol 1 (1.0 equiv), the desired amine (1.2 equiv), and Cs₂CO₃ (2.5 equiv) in anhydrous 1,4-dioxane (0.15 M)[6].

  • Catalyst/Ligand Complexation: Add Pd₂(dba)₃ (0.05 equiv) and XPhos (0.10 equiv). The bulky XPhos ligand is mandatory to facilitate the difficult oxidative addition into the electron-rich C-6 C-Cl bond.

  • Reaction: Seal the vial, purge with argon, and heat at 95 °C for 12 hours.

  • Self-Validation (IPC Check): Sample for LC-MS.

    • Validation Criteria: The 3:1 isotopic pattern must be completely absent in the product mass, confirming the successful displacement of the final chlorine atom.

  • Workup: Filter the crude mixture through a Celite pad to remove palladium black, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC to yield the final Trk inhibitor precursor.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: Molecules / MDPI (2024) URL:[Link]

  • Source: Google Patents (WO2018136661A1, Array Biopharma)
  • Source: Google Patents (US10144738B2, Pfizer Inc.)
  • Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis Source: Journal of Medicinal Chemistry (ACS Publications, 2024) URL:[Link]

  • Source: Google Patents (US10774085B2)

Sources

Method

Application Note: Developing CDK2 Inhibitors from 4,6-Dichloropyrazolo[1,5-a]pyrazine

Abstract This guide outlines a comprehensive workflow for the design, synthesis, and validation of Cyclin-Dependent Kinase 2 (CDK2) inhibitors utilizing the 4,6-dichloropyrazolo[1,5-a]pyrazine scaffold. CDK2 is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide outlines a comprehensive workflow for the design, synthesis, and validation of Cyclin-Dependent Kinase 2 (CDK2) inhibitors utilizing the 4,6-dichloropyrazolo[1,5-a]pyrazine scaffold. CDK2 is a critical regulator of the G1/S phase transition, and its dysregulation is implicated in various malignancies. The pyrazolo[1,5-a]pyrazine core serves as a potent ATP-mimetic bioisostere, offering distinct vectors for Structure-Activity Relationship (SAR) exploration. This note details the regioselective functionalization of the scaffold, computational docking strategies, and a self-validating ADP-Glo™ kinase assay protocol.

Structural Rationale & Design Strategy

The Scaffold as an ATP Mimic

The 4,6-dichloropyrazolo[1,5-a]pyrazine core acts as a "privileged structure" in kinase inhibition. It mimics the purine ring of ATP, allowing it to anchor into the kinase hinge region.

  • C4-Position (Hinge Binder): The chlorine at C4 is highly activated towards nucleophilic aromatic substitution (

    
    ). Substitution here with a heterocyclic amine or aniline establishes hydrogen bonds with the kinase hinge residues (typically Leu83 in CDK2).
    
  • C6-Position (Solvent Front/Hydrophobic Pocket): The C6 chlorine is less reactive and is typically functionalized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This vector points towards the solvent front or the ribose binding pocket, ideal for introducing solubilizing groups (e.g., piperazines) or bulky hydrophobic moieties to improve selectivity.

Computational Docking Workflow

Before synthesis, candidates should be docked into the CDK2 crystal structure (e.g., PDB: 1DI8 or 1W98 ).

  • Key Interaction: Ensure the C4-substituent forms a bidentate H-bond donor/acceptor pair with the backbone of Leu83.

  • Gatekeeper: Verify that the core does not clash with Phe80 (the gatekeeper residue).

Chemical Synthesis Protocols

The synthesis relies on the differential reactivity of the two chlorine atoms. The C4-Cl is significantly more electrophilic due to the electron-withdrawing effect of the adjacent bridgehead nitrogen.

Diagram 1: Synthesis Workflow

SynthesisWorkflow Start 4,6-Dichloro pyrazolo[1,5-a]pyrazine Step1 Step 1: SnAr Reaction (Regioselective C4) Start->Step1 R-NH2, DIPEA EtOH, 80°C Inter Intermediate: 4-Amino-6-chloro derivative Step1->Inter Yield > 75% Step2 Step 2: Suzuki Coupling (C6 Functionalization) Inter->Step2 Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Final Final CDK2 Inhibitor Step2->Final Purification

Caption: Regioselective functionalization strategy exploiting the higher electrophilicity of the C4 position.

Protocol A: Regioselective at C4

Objective: Introduce the hinge-binding motif. Reagents: 4,6-Dichloropyrazolo[1,5-a]pyrazine (1.0 equiv), Aniline/Amine derivative (1.1 equiv), DIPEA (2.5 equiv), Ethanol (anhydrous).

  • Preparation: Dissolve 4,6-dichloropyrazolo[1,5-a]pyrazine (e.g., 188 mg, 1 mmol) in anhydrous ethanol (5 mL).

  • Addition: Add the amine nucleophile (1.1 mmol) followed by DIPEA (2.5 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1). The starting material (high Rf) should disappear, replaced by a fluorescent spot (lower Rf).

  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If soluble, concentrate in vacuo, redissolve in DCM, wash with water, and purify via flash chromatography.

  • Validation:

    
     NMR should show the loss of the C4 proton signal (if applicable) or a shift in the aromatic region, confirming substitution at the more electron-deficient position.
    
Protocol B: Suzuki-Miyaura Coupling at C6

Objective: Introduce the tail group for potency/solubility. Reagents: Intermediate from Protocol A (1.0 equiv), Aryl Boronic Acid (1.2 equiv),


 (0.05 equiv), 

(2.0 equiv), 1,4-Dioxane/Water (4:1).
  • Degassing: In a microwave vial, combine the Intermediate, Boronic Acid, and Base. Add solvents and sparge with nitrogen for 5 minutes.

  • Catalyst: Add

    
     under nitrogen flow. Cap immediately.
    
  • Reaction: Heat at 100°C for 2–12 hours (or 1 hour in a microwave reactor at 120°C).

  • Workup: Filter through Celite to remove Palladium. Dilute with EtOAc, wash with brine.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to ensure removal of metal traces which can interfere with biological assays.

Biochemical Validation: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay (Promega) is selected for its high sensitivity and ability to function at high ATP concentrations (


 conditions), which is essential for identifying ATP-competitive inhibitors.
Assay Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[1]

  • Kinase Reaction: CDK2/Cyclin E + Substrate + ATP

    
     Phospho-Substrate + ADP.
    
  • Depletion: Reagent 1 terminates the reaction and depletes remaining ATP.

  • Detection: Reagent 2 converts ADP back to ATP, which drives a luciferase reaction.[2] Luminescence ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Kinase Activity.[2]
    
Experimental Protocol

Reagents:

  • Recombinant CDK2/Cyclin E complex (Human).[1]

  • Substrate: Histone H1 peptide or Rb-fragment.

  • Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    DTT.
  • Ultrapure ATP (at

    
    , typically 50–100 
    
    
    
    for CDK2).

Step-by-Step Procedure:

  • Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in DMSO. Transfer 1

    
     to a 384-well white low-volume plate.
    
  • Enzyme Addition: Add 2

    
     of CDK2/Cyclin E enzyme solution (0.5 ng/well). Incubate for 10 min at RT to allow inhibitor binding.
    
  • Start Reaction: Add 2

    
     of Substrate/ATP mix.[3]
    
    • Final Volume: 5

      
      .
      
    • Final DMSO: 2% (Ensure tolerance).

  • Incubation: Incubate at RT for 60 minutes.

  • ADP-Glo Reagent: Add 5

    
     of ADP-Glo Reagent.[2][3][4] Incubate 40 min at RT (stops kinase, depletes ATP).
    
  • Detection Reagent: Add 10

    
     of Kinase Detection Reagent. Incubate 30 min at RT (converts ADP to ATP 
    
    
    
    Light).
  • Read: Measure Luminescence (RLU) on a plate reader (0.5s integration).

Data Analysis & Interpretation

Calculate the Percent Inhibition for each concentration:



Table 1: Representative SAR Data Structure

Compound ID C4 Substituent (Hinge) C6 Substituent (Tail) CDK2 IC50 (nM) Selectivity (vs CDK9)
Ref (Dinaciclib) Pyridine-N-oxide Piperidine-alkyl 3 1x
PZ-01 4-aminopyrazole Cl (Unreacted) 450 >50x
PZ-02 4-aminopyrazole Phenyl 120 20x

| PZ-03 | 4-aminopyrazole | 4-(N-methylpiperazinyl)phenyl | 15 | 10x |

Interpretation: The addition of the solubilizing group at C6 (PZ-03) significantly improves potency, likely due to interactions with the solvent-exposed region or improved solubility in the assay buffer.

Cellular Mechanism of Action[5]

To confirm the inhibitors function via the intended mechanism, cellular assays must demonstrate the inhibition of Retinoblastoma (Rb) protein phosphorylation.

Diagram 2: CDK2 Signaling Pathway

CDK2Pathway Inhibitor Pyrazolo[1,5-a]pyrazine Inhibitor CDK2 CDK2 / Cyclin E Complex Inhibitor->CDK2 Inhibits Rb_Hypo Rb (Hypo-Phosphorylated) Active Repressor CDK2->Rb_Hypo Phosphorylates Rb_P Rb (Hyper-Phosphorylated) E2F E2F Transcription Factor Rb_P->E2F Releases Rb_Hypo->Rb_P Inactivation Rb_Hypo->E2F Binds/Sequesters S_Phase S-Phase Gene Expression (DNA Rep) E2F->S_Phase Activates Transcription

Caption: Mechanism of Action. Inhibition of CDK2 prevents Rb phosphorylation, maintaining Rb-E2F binding and arresting the cell cycle in G1.

Protocol C: Western Blot for Phospho-Rb
  • Treatment: Treat tumor cells (e.g., OVCAR-3 or MCF-7) with inhibitor (0.1, 1, 10

    
    ) for 24 hours.
    
  • Lysis: Lyse cells in RIPA buffer containing Phosphatase Inhibitors (Critical).

  • Detection:

    • Primary Antibody: Anti-Phospho-Rb (Ser807/811).

    • Control Antibody: Total Rb and GAPDH.

  • Result: A dose-dependent decrease in the Phospho-Rb band intensity confirms cellular target engagement.

References

  • Russo, A. A., et al. (1996). Crystal structure of the human cyclin-dependent kinase 2. Nature. Link

  • Paruch, K., et al. (2010). Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases. ACS Medicinal Chemistry Letters. Link

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols. Link

  • Harbour, J. W., & Dean, D. C. (2000). The Rb/E2F pathway: expanding roles and emerging paradigms. Genes & Development. Link

  • Lian, Y., et al. (2021).[5] Recent Advances in Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors. European Journal of Medicinal Chemistry. (Cited for scaffold reactivity parallels).

Sources

Application

Application Note: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Executive Summary & Biological Relevance The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere of purine.[1] It is critical in the development of ATP-competit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Relevance

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere of purine.[1] It is critical in the development of ATP-competitive kinase inhibitors, specifically targeting CDK2, EGFR, and B-Raf pathways in oncology.

Traditional thermal synthesis (convective heating) of this bicyclic system often suffers from prolonged reaction times (6–24 hours), harsh solvents, and ambiguous regioselectivity. This guide details microwave-assisted organic synthesis (MAOS) protocols that utilize dielectric heating to accelerate reaction kinetics, improve yields, and offer tighter control over regiochemical outcomes.

Core Advantages of MW Protocol:
  • Kinetic Enhancement: Reaction times reduced from hours to minutes (5–20 min).

  • Green Chemistry: Compatibility with solvent-free conditions or benign solvents (Ethanol/Water/PEG-400).

  • Purity: Reduced thermal degradation of sensitive functional groups.

Mechanistic Insight & Regiochemistry

The formation of pyrazolo[1,5-a]pyrimidine typically involves the condensation of 5-amino-1H-pyrazole with 1,3-electrophiles (e.g.,


-diketones or 

-ketoesters).

Critical Consideration: The 5-aminopyrazole building block is ambident nucleophile. It possesses three nucleophilic sites:

  • The exocyclic amine (

    
    ).
    
  • The endocyclic ring nitrogen (

    
    ).
    
  • The C4 carbon (nucleophilic enamine character).

Under microwave irradiation in acidic media (AcOH), the reaction generally proceeds via initial attack of the exocyclic amine on the most reactive carbonyl of the 1,3-dicarbonyl, followed by cyclization at the ring nitrogen (


). This favors the 7-substituted  isomer over the 5-substituted isomer, though steric bulk can invert this selectivity.
Diagram 1: Mechanistic Pathway (Cyclocondensation)[2]

ReactionMechanism Reagents 5-Amino-1H-pyrazole + 1,3-Dicarbonyl Inter1 Intermediate A (Schiff Base Formation) Reagents->Inter1 MW Irradiation (Nu attack of -NH2) Inter2 Intermediate B (Cyclization at N1) Inter1->Inter2 - H2O (Dehydration) Regio Regioselectivity Control: Sterics of R-groups dictate 5- vs 7-position Inter1->Regio Product Pyrazolo[1,5-a]pyrimidine (7-Substituted Major) Inter2->Product - H2O (Aromatization)

Caption: Mechanistic pathway for the condensation of 5-aminopyrazole with 1,3-dicarbonyls favoring the 7-substituted isomer under acidic MW conditions.

Experimental Protocols

Protocol A: Two-Component Synthesis (Standard)

Target: Rapid library generation of 7-substituted derivatives. Scale: 1.0 mmol

Reagents:

  • 5-Amino-1H-pyrazole derivative (1.0 mmol)

  • 1,3-Diketone or

    
    -ketoester (1.0 mmol)
    
  • Solvent: Glacial Acetic Acid (2 mL) or Ethanol (3 mL) with catalytic p-TSA.

Workflow:

  • Preparation: In a 10 mL microwave-transparent process vial, dissolve the 5-aminopyrazole and 1,3-dicarbonyl in the chosen solvent.

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation:

    • Mode: Dynamic (Hold Temperature).

    • Temp: 120°C (for Ethanol) or 140°C (for AcOH).

    • Time: 10 minutes.

    • Stirring: High.[2]

    • Pressure Limit: Set to 250 psi (safety cutoff).

  • Workup:

    • Allow the vial to cool to 50°C using compressed air (built-in feature of most MW reactors).

    • Pour the reaction mixture into crushed ice (20 g).

    • Precipitation: The solid product usually precipitates immediately. Filter, wash with cold water, and recrystallize from EtOH/DMF.

Protocol B: One-Pot Multicomponent Green Synthesis

Target: Synthesis directly from aldehydes (avoiding pre-isolation of intermediates). Mechanism: Knoevenagel condensation


 Michael addition 

Cyclization.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)[3]

  • Hydrazine Hydrate (1.0 mmol)[3]

  • 
    -Ketoester (1.0 mmol)[3]
    
  • Solvent: Water (3 mL) or PEG-400 (2 mL).

Diagram 2: One-Pot Workflow

OnePotWorkflow Step1 Step 1: Pre-mix Reagents Aldehyde + Malononitrile + Hydrazine Step2 MW Phase 1: Formation of Aminopyrazole Intermediate (100°C, 3 min) Step1->Step2 Step3 Addition: Add Beta-Ketoester + Catalyst (AcOH/Piperidine) Step2->Step3 Step4 MW Phase 2: Cyclization (140°C, 10 min) Step3->Step4 Step5 Workup: Cool & Filter Recrystallize from EtOH Step4->Step5

Caption: Sequential one-pot workflow for the multicomponent synthesis of pyrazolo[1,5-a]pyrimidines without intermediate isolation.

Detailed Steps:

  • Mix aldehyde, malononitrile, and hydrazine in water/PEG-400.

  • Irradiate at 100°C for 3 minutes to generate the 5-aminopyrazole in situ.

  • De-cap carefully (after cooling) and add the

    
    -ketoester.
    
  • Re-seal and irradiate at 140°C for 10 minutes .

  • Cool and filter the precipitate.

Data Analysis & Optimization

The following table summarizes the efficiency gains of MW irradiation compared to conventional reflux methods for a standard reaction (e.g., 5-amino-3-methylpyrazole + ethyl acetoacetate).

Table 1: Comparative Efficiency (MW vs. Thermal)

ParameterConventional RefluxMicrowave IrradiationImprovement Factor
Solvent Ethanol/AcOH (Reflux)Ethanol/AcOH (Sealed)-
Temperature 78°C - 118°C120°C - 150°CHigher activation energy accessible
Time 6 - 12 Hours5 - 15 Minutes 24x - 70x Faster
Yield 65% - 75%85% - 96% +20% Yield
Workup Solvent evaporation requiredSimple filtration (cleaner profile)Reduced waste

Troubleshooting & QA

Regioselectivity Confirmation

Issue: Uncertainty between 7-methyl and 5-methyl isomers. Solution:

  • NOE (Nuclear Overhauser Effect) NMR: Irradiate the methyl signal. If you observe enhancement of the pyrazole C3-H proton, the methyl group is at the 5-position (closer in space). If no enhancement is seen, it is likely the 7-position (distal).

  • HMBC: Check long-range coupling between the pyrazole C3-H and the carbonyl carbon.

Safety Note: Pressure Control

Issue: Vial over-pressurization. Cause: Ethanol has a high vapor pressure at 140°C. Protocol:

  • Do not fill vials more than 60%.

  • Use a "Pre-stir" phase of 30 seconds before applying power to prevent "hot spots."

  • If using volatile solvents, ensure the MW reactor has an active pressure sensor cutoff (set to 20 bar/300 psi).

References

  • Vertex AI Search. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health. 4

  • BenchChem. (2025).[3] Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds: Technical Support & Protocols. 3

  • Hassan, A. S., et al. (2012). Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating. Beilstein Journal of Organic Chemistry. 5

  • Al-Matar, H. M., et al. (2010). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. Molecules (MDPI). 6

  • Dawane, B. S., et al. (2011).[7] PEG-400: prompted eco-friendly synthesis of some novel pyrazolo [1, 5-a] pyrimidine derivatives and their in vitro antimicrobial evaluation. Journal of Chemical and Pharmaceutical Research. 7

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling of 4,6-Dichloropyrazolo[1,5-a]pyrazine

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4,6-Dichloropyrazolo[1,5-a]pyrazine. This guide is designed for researchers, chemists, and drug development professionals who are looking t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4,6-Dichloropyrazolo[1,5-a]pyrazine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to improve your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling with 4,6-Dichloropyrazolo[1,5-a]pyrazine often challenging, resulting in low yields?

The primary challenge stems from the electronic nature of the substrate and the inertness of its carbon-chlorine (C-Cl) bonds. Heteroaryl chlorides are known to be less reactive than their bromide or iodide counterparts in the oxidative addition step of the catalytic cycle, which is often rate-limiting.[1][2] The pyrazolo[1,5-a]pyrazine core is an electron-deficient system, which can further complicate the reaction. Additionally, the nitrogen atoms within the heterocyclic system can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or "poisoning".[3][4]

Q2: What is the single most critical factor to consider for a successful coupling with this substrate?

The choice of the palladium catalyst and, more importantly, the associated phosphine ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may prove ineffective.[5] Success with challenging heteroaryl chlorides hinges on using catalysts featuring bulky and electron-rich phosphine ligands.[6][7] These ligands promote the difficult oxidative addition of the C-Cl bond to the Pd(0) center and stabilize the active catalytic species, enhancing overall reaction efficiency.[7]

Q3: Is it possible to achieve selective mono-arylation at either the C4 or C6 position?

Yes, selective mono-substitution is achievable, although it can be complex. The two chlorine atoms on the 4,6-Dichloropyrazolo[1,5-a]pyrazine scaffold have different electronic environments, which can lead to preferential reactivity. Achieving high selectivity typically requires careful control over the reaction stoichiometry, using just one equivalent of the boronic acid.[8] Furthermore, lower reaction temperatures and shorter reaction times can favor the formation of the mono-substituted product.[9] However, a statistical mixture of di-substituted product and unreacted starting material is a common outcome if conditions are not finely tuned.[8]

Q4: What are the most common side reactions I should be aware of?

The three most prevalent side reactions are:

  • Homocoupling of the Boronic Acid: This results in a biaryl byproduct derived from the boronic acid coupling with itself. This side reaction is often exacerbated by the presence of oxygen, so maintaining strict anaerobic conditions is crucial.[8]

  • Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced with a C-H bond, effectively consuming the reagent without it participating in the cross-coupling.[10] This can be influenced by the choice of solvent and base.

  • Hydrodehalogenation: The starting material's C-Cl bond is replaced by a C-H bond. While less common, it can occur under certain conditions and contributes to lower yield.

In-Depth Troubleshooting Guide

Problem: My reaction shows little to no conversion of the starting material.

This is a common issue indicating a failure in the catalytic cycle, most often at the oxidative addition step.

Possible Cause 1: Inactive Catalyst or Improper Reaction Setup.

  • Scientific Rationale: The active Pd(0) species is highly sensitive to oxygen, which can oxidize it to inactive Pd(II) species or lead to phosphine ligand degradation.[11]

  • Solution:

    • Ensure Anaerobic Conditions: Rigorously degas your solvent(s) by bubbling an inert gas (Argon or Nitrogen) through them for at least 30 minutes before use.[9][12] Assemble your reaction under a positive pressure of inert gas.

    • Use High-Purity Reagents: Ensure your solvent is anhydrous and your base is of high quality. Some bases, like K₂CO₃, can be activated by heating under vacuum before use.[13]

    • Catalyst Choice: Consider using a modern, air-stable pre-catalyst (e.g., a Buchwald G2 or G3 precatalyst) which generates the active Pd(0) species in situ.[14] These are often more reliable than using separate Pd sources and ligands.

Possible Cause 2: Insufficiently Reactive Catalyst System for C-Cl Bond Activation.

  • Scientific Rationale: The C-Cl bond is strong and its oxidative addition to palladium is slow. A highly active catalyst, generated from an electron-rich and sterically hindered ligand, is necessary to facilitate this step.[1][7]

  • Solution:

    • Switch to a More Effective Ligand: If using a simple ligand like PPh₃, switch to a more advanced one. Bulky dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or trialkylphosphines (e.g., PCy₃) are field-proven for coupling heteroaryl chlorides.[5][7]

    • Optimize Catalyst Loading: While typically 1-5 mol% is used, for a challenging substrate, you may need to increase the loading. However, first ensure your ligand choice is appropriate.

dot

Caption: Troubleshooting workflow for no/low conversion.

Problem: I am trying for di-substitution, but I'm getting a mixture of mono- and di-substituted products.

This indicates that the first coupling is successful, but the second is sluggish or incomplete.

Possible Cause 1: Insufficient Reagents for the Second Coupling.

  • Scientific Rationale: The mono-arylated intermediate is a different electronic and steric environment than the starting material. The second coupling may require more forcing conditions or simply enough reagent to drive it to completion.

  • Solution:

    • Increase Stoichiometry: Use a larger excess of the boronic acid (e.g., 2.2 - 2.5 equivalents) and base (e.g., 3-4 equivalents) for the di-substitution.

    • Staged Reagent Addition: Consider a one-pot, two-step approach. After the first coupling is complete (monitored by TLC or LC-MS), add a second portion of boronic acid, base, and even fresh catalyst.[9]

Possible Cause 2: Poor Solubility of the Mono-substituted Intermediate.

  • Scientific Rationale: The mono-arylated product may have significantly different solubility properties than the starting material. If it precipitates from the reaction mixture, it cannot participate in the second coupling.[11]

  • Solution:

    • Change Solvent: Switch to a higher-boiling point, more polar aprotic solvent like DMF, DMSO, or NMP to maintain solubility at the required reaction temperature.[5]

    • Increase Temperature: Higher temperatures can improve solubility and increase the rate of the second coupling. A typical range is 90-120 °C.[12][15]

Recommended Reaction Parameters & Protocols

Data Summary: Recommended Starting Conditions
ParameterRecommendation for Mono-ArylationRecommendation for Di-ArylationRationale
Pd Source Pd₂(dba)₃ (1-2.5 mol%) or a Buchwald Pre-catalyst (2-5 mol%)Pd₂(dba)₃ (2-5 mol%) or a Buchwald Pre-catalyst (4-10 mol%)Pre-catalysts offer reliability. Higher loading for the more challenging second coupling.[7][14]
Ligand SPhos, XPhos, RuPhos (1.1 - 1.2x Pd concentration)SPhos, XPhos, RuPhos (1.1 - 1.2x Pd concentration)Bulky, electron-rich ligands are essential for activating C-Cl bonds.[7][16]
Base K₃PO₄ or Cs₂CO₃ (2.0 - 2.5 equiv)K₃PO₄ or Cs₂CO₃ (3.0 - 4.0 equiv)Stronger, non-nucleophilic bases are often required. Cs₂CO₃ can be particularly effective.[5][17]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OToluene, DMF, or 1,4-DioxaneAqueous mixtures often accelerate transmetalation. Anhydrous polar aprotics may be needed for di-substitution to ensure solubility.[17][18]
Boronic Acid 1.05 - 1.1 equiv2.2 - 2.5 equivStoichiometry is key to controlling selectivity.[8]
Temperature 80 - 100 °C100 - 120 °CHigher temperature is often needed to drive the second coupling to completion.[9][15]
Experimental Protocol: Baseline for Mono-Arylation

This protocol provides a robust starting point for achieving mono-substitution.

  • Reaction Setup: To a dry Schlenk flask, add 4,6-Dichloropyrazolo[1,5-a]pyrazine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[19]

  • Solvent Addition: Add degassed 1,4-Dioxane and water (e.g., a 4:1 mixture, to make a 0.1 M solution with respect to the starting material) via syringe.[19][20]

  • Catalyst Addition: In a separate vial, mix your palladium source (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4.4 mol%) under argon. Add this catalyst mixture to the main reaction flask. If using a pre-catalyst, add it directly (e.g., SPhos Pd G3, 4 mol%).

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired mono-arylated product.[19]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.

dot

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Cl)L₂ pd0->oa_complex transmetal_complex Ar-Pd(II)(Ar')L₂ oa_complex->transmetal_complex transmetal_complex->pd0 product Ar-Ar' (Coupled Product) label_re Reductive Elimination product->label_re label_oa Oxidative Addition (Rate-Limiting Step) label_oa->oa_complex label_tm Transmetalation label_tm->transmetal_complex label_re->pd0 arcl Ar-Cl (Substrate) arcl->label_oa boronic Ar'-B(OH)₂ + Base boronic->label_tm

Caption: The catalytic cycle for the Suzuki-Miyaura coupling.

References
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2002(11), 1753-1774.

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 1999, 38(17), 2410-2433.

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 2007, 129(9), 2630-2637.

  • Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry, 2016, pp. 1-40.

  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 2007, 72(14), 5104-5112.

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41(11), 1555-1564.

  • FACILE SYNTHESIS OF DIARYLPYRAZINES USING SUZUKI COUPLING OF DICHLOROPYRAZINES WITH ARYL BORONIC ACIDS. HETEROCYCLES, 2003, 60(8), 1891.

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 2012, 53(1), 116-118.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 2021, 11(48), 30141-30153.

  • Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au, 2023, 3(1), 265-272.

  • Optimizing Suzuki Coupling Reactions. CovaSyn.

  • Solvent mixture screening for Suzuki coupling of 1 with 2. ResearchGate.

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Asian Journal of Organic Chemistry, 2020, 9(9), 1334-1349.

  • Boronic Acids & Derivatives. MilliporeSigma.

  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. Benchchem.

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Scientific Reports, 2021, 11(1), 16867.

  • Application Notes and Protocols: 2,5-Dichloropyrazine in Materials Science. Benchchem.

  • Heterocyclic Organoboron Building Blocks. Thermo Fisher Scientific.

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 2018, 16(43), 8345-8353.

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 2012, 23(19), 2793-2797.

  • Failed suzuki coupling, any suggenstions? Reddit.

  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. Benchchem.

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2020, 25(21), 4964.

  • Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase. ResearchGate.

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate.

  • Suzuki Coupling. YouTube.

  • Special Issue : Pyrazole Derivatives. MDPI.

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 2017, 22(10), 1667.

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv.

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2012, 17(4), 4603-4614.

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 2013, 18(2), 1774-1785.

  • SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS. Google Patents.

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.

  • 4,6-dichloropyrazolo[1,5-a]pyrazine 97%. AChemBlock.

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2012, 17(4), 4603-4614.

  • Synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines by palladium-catalyzed Suzuki–Miyaura cross coupling. Chemistry of Heterocyclic Compounds, 2021, 57(8), 754-755.

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit.

  • 4,6-Dichloropyrazolo 1,5-a pyrazine. Sigma-Aldrich.

  • 4,6-dichloropyrazolo[1,5-a]pyrazine | 2127110-20-5. ChemicalBook.

Sources

Optimization

Regioselectivity issues in nucleophilic substitution of dichloropyrazolopyrazines

Technical Support Center: Pyrazolo[1,5-a]pyrazine Chemistry Topic: Regioselectivity in Nucleophilic Aromatic Substitution ( ) of 4,6-Dichloropyrazolo[1,5-a]pyrazine Doc ID: TS-PPZ-406 | Version: 2.1 | Status: Active[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazolo[1,5-a]pyrazine Chemistry Topic: Regioselectivity in Nucleophilic Aromatic Substitution (


) of 4,6-Dichloropyrazolo[1,5-a]pyrazine
Doc ID:  TS-PPZ-406 | Version:  2.1 | Status:  Active[1][2][3][4]

The Reactivity Landscape

The Core Challenge: The 4,6-dichloropyrazolo[1,5-a]pyrazine scaffold presents a classic "Regioselectivity Paradox." While both chlorine atoms are activated for nucleophilic aromatic substitution (


), they are not equal. The C-4 position  is kinetically dominant, often reacting 10–50 times faster than the C-6 position depending on the nucleophile.

Why? (The Electronic Causality):

  • C-4 Activation: This carbon is "double-activated." It resides

    
     to the bridgehead nitrogen (N-1) and 
    
    
    
    to the pyrazine nitrogen (N-5). The inductive pull from the bridgehead nitrogen is particularly strong, making C-4 highly electrophilic.
  • C-6 Activation: This carbon is only

    
     to the pyrazine nitrogen (N-5). While still reactive compared to a standard chlorobenzene, it lacks the additional activation from the bridgehead.
    

Visualizing the Hotspots:

ReactivityMap Scaffold 4,6-Dichloropyrazolo[1,5-a]pyrazine C4 C-4 Position (Primary Hotspot) Scaffold->C4 High Electrophilicity (Double Activation) C6 C-6 Position (Secondary Site) Scaffold->C6 Moderate Electrophilicity (Single Activation) C4->C6 Deactivation Effect: Substitution at C-4 makes C-6 less reactive

Caption: Electronic activation hierarchy. C-4 is the primary electrophilic site due to proximity to the bridgehead nitrogen.

Diagnostic Hub: Troubleshooting Your Reaction

Use this matrix to diagnose issues based on your experimental observations.

SymptomProbable CauseCorrective Action
Mixture of Regioisomers (C-4 + C-6) Temperature too high or Nucleophile too strong.Cool Down: Run the reaction at 0°C or -10°C. Switch Base: Use a weaker base (e.g., DIPEA instead of NaH) to modulate nucleophilicity.
Bis-substitution (Displacement of both Cl) Excess nucleophile or "Runaway" reaction.Stoichiometry Control: Use strictly 0.95–1.0 eq of nucleophile. Slow Addition: Add the nucleophile dropwise over 1 hour.
No Reaction at C-6 (after C-4 is subbed) Electronic deactivation.Force Conditions: Once C-4 is substituted, the ring becomes electron-rich. You must increase temperature (80–120°C) or switch to a high-boiling solvent (DMSO/NMP) to hit C-6.
Wrong Isomer (Wanted C-6, got C-4) Thermodynamic preference for C-4.Strategy Shift: Direct

will always favor C-4. To get C-6 selectivity, you must use a blocking strategy or cross-coupling (see Protocol B).

Experimental Protocols

Protocol A: Selective C-4 Substitution (The Standard)

Target: Mono-functionalization at the highly active C-4 position.

Reagents:

  • Substrate: 4,6-dichloropyrazolo[1,5-a]pyrazine (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (1.0 eq)

  • Base: DIPEA (1.2 eq) or

    
     (2.0 eq)
    
  • Solvent: THF or Ethanol (0.1 M)

Step-by-Step:

  • Dissolution: Dissolve the dichloro-scaffold in THF and cool to 0°C in an ice bath.

  • Addition: Mix the amine and base in a separate vial. Add this mixture dropwise to the scaffold solution over 30 minutes. Critical: Rapid addition causes localized high concentration, leading to bis-substitution.

  • Monitoring: Stir at 0°C for 2 hours. Monitor via LCMS. You should see the M+Nucleophile peak.

  • Workup: If selective, evaporate solvent and purify via flash chromatography (Hexane/EtOAc).

Why this works: Low temperature kinetically traps the reaction at the most electrophilic site (C-4) before the nucleophile can overcome the higher activation energy barrier of C-6.

Protocol B: Accessing the "Hidden" C-6 Position

Target: Functionalizing C-6 while keeping C-4 available (or substituting C-6 first).

The "Block-and-Swap" Strategy: Since you cannot directly attack C-6 selectively with


, use Palladium-catalyzed cross-coupling, which often has different selectivity rules (sterics vs. electronics), or use a stepwise displacement.

Workflow:

  • Step 1 (

    
     at C-4):  React with a "dummy" nucleophile (e.g., SMe, or a removable amine) or the final desired C-4 substituent if known.
    
  • Step 2 (Suzuki/Buchwald at C-6): The C-6 chlorine is now deactivated for

    
     but remains active for Pd-catalyzed coupling.
    
    • Conditions:

      
      , Boronic Acid, 
      
      
      
      , Dioxane/Water, 90°C.
  • Step 3 (Optional): If a dummy group was used at C-4, convert it (e.g., oxidation of SMe to

    
     followed by displacement).
    

Decision Logic & Workflow

Follow this logic tree to determine the optimal synthetic route.

DecisionTree Start Start: 4,6-Dichloro Scaffold Goal What is your target? Start->Goal PathA C-4 Functionalization Only Goal->PathA PathB C-6 Functionalization Only Goal->PathB PathC Bis-Functionalization (Different Groups) Goal->PathC ActionA Protocol A: SNAr at 0°C (Kinetic Control) PathA->ActionA ActionB Difficult via SNAr. Use Suzuki Coupling (Steric Control) or De Novo Synthesis PathB->ActionB ActionC Step 1: Protocol A (C-4) Step 2: High Temp SNAr or Pd-Catalysis (C-6) PathC->ActionC

Caption: Synthetic decision matrix based on regioselectivity requirements.

Frequently Asked Questions (FAQ)

Q: Can I use Lewis Acids to switch selectivity to C-6? A: generally, no . Lewis acids (like


 or 

) will coordinate to the most basic nitrogens (N-1 or N-5). This usually enhances the electrophilicity of the already active C-4 position, reinforcing the standard selectivity rather than inverting it.

Q: Why does my reaction stall after the first substitution? A: The first substitution (usually an amine) donates electron density into the ring (resonance donation). This raises the LUMO energy of the entire system, making the remaining C-6 chlorine much less electrophilic. To drive the second reaction, you need heat (


) or a stronger nucleophile .

Q: Is the numbering consistent across all vendors? A: No. Be careful. IUPAC usually numbers the bridgehead as position 1. However, some catalogs number the bridgehead as 4. Always verify by looking at the structure: The "hot" chlorine is the one between the two ring nitrogens.

References & Grounding

  • General Reactivity of Pyrazolo[1,5-a]pyrimidines (Analogous Scaffold):

    • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[4][5][6]

    • Relevance: Establishes the rule that positions adjacent to the bridgehead are most reactive in this class of fused heterocycles.

    • Source:

  • Regioselectivity in Dichloropyrimidines (Mechanistic Basis):

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

    • Relevance: Provides the QM (Quantum Mechanical) basis for why "alpha-to-nitrogen" positions are kinetically favored.

    • Source:

  • Commercial Building Block Data:

    • Title: 4,6-Dichloropyrazolo[1,5-a]pyrazine Product Specifications.

    • Relevance: Confirms the commercial availability and standard numbering of the scaffold.

    • Source:

  • Kinase Inhibitor Synthesis (RET/JAK):

    • Title: Substituted Pyrazolo[1,5-a]pyrazine Compounds as RET Kinase Inhibitors (Patent WO2018136661A1).

    • Relevance: Demonstrates the utility of this specific scaffold in drug discovery and implies the standard synthetic routes (C-4 then C-6 functionalization).

    • Source:

Sources

Troubleshooting

Managing scalability challenges in the synthesis of pyrazolo[1,5-a]pyrimidine libraries

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-SCAL-001 Subject: Troubleshooting Regioselectivity, Purification, and Workflow in Library Generation System Overview & Architecture The pyrazolo[1...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-SCAL-001 Subject: Troubleshooting Regioselectivity, Purification, and Workflow in Library Generation

System Overview & Architecture

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibition (e.g., CDK2, Pim-1) and GABA-A receptor modulation (e.g., Zaleplon). However, the transition from milligram-scale medicinal chemistry to gram-scale library production is plagued by three critical failures:

  • Regioisomeric Contamination: The condensation of 3(5)-aminopyrazoles with unsymmetrical 1,3-electrophiles often yields inseparable mixtures of 5- and 7-substituted isomers.

  • Purification Bottlenecks: High-throughput chromatography is non-viable for >100 compound libraries; "oiling out" during crystallization is common.

  • Exotherm Management: The condensation reaction is exothermic, posing safety risks during batch scale-up.

This guide provides the standard operating procedures (SOPs) to resolve these specific technical debt issues.

Troubleshooting Module: Regioselectivity Control

The Issue: You are reacting a 3-aminopyrazole with a


-keto ester (or 1,3-diketone) and observing a mixture of regioisomers (5-one vs. 7-one derivatives).

The Mechanism: The reaction proceeds via a nucleophilic attack of the 3-aminopyrazole on the 1,3-electrophile. The regioselectivity is dictated by the competition between the exocyclic amine (


) and the endocyclic ring nitrogen (N-2).
  • Kinetic Control: Attack by the more nucleophilic exocyclic amine on the most electrophilic carbonyl.

  • Thermodynamic Control: Reversibility of the intermediate imine formation allows equilibration to the more stable isomer.

The Solution (Protocol): Switching the solvent system and proton source is the primary control lever.

Decision Matrix: Regioselectivity Optimization

Regioselectivity Start Start: 3-Aminopyrazole + Unsymmetrical 1,3-Electrophile Electrophile Identify Electrophile Type Start->Electrophile BetaKeto Beta-Keto Ester Electrophile->BetaKeto Enaminone Enaminone (R-CO-CH=CH-NMe2) Electrophile->Enaminone AcidCond Acidic Conditions (Glacial AcOH, Reflux) BetaKeto->AcidCond Route A BaseCond Basic Conditions (NaOEt/EtOH) BetaKeto->BaseCond Route B Enaminone->AcidCond High Regio-fidelity Prod7 7-Hydroxy/One Isomer (Thermodynamic) AcidCond->Prod7 Favored RegioSpecific RegioSpecific AcidCond->RegioSpecific Yields 7-substituted pyrazolo[1,5-a]pyrimidine Prod5 5-Hydroxy/One Isomer (Kinetic) BaseCond->Prod5 Favored

Figure 1: Decision tree for selecting reaction conditions to force regiochemical outcomes.

Standard Operating Procedure (SOP) 1: Regioselective Cyclization

Target: 7-substituted pyrazolo[1,5-a]pyrimidines (Zaleplon-type).

  • Stoichiometry: 1.0 equiv 3-aminopyrazole : 1.1 equiv 1,3-electrophile.

  • Solvent: Glacial Acetic Acid (AcOH).[1] Note: AcOH acts as both solvent and catalyst.

  • Temperature: Reflux (

    
    ).
    
  • Duration: 2–4 hours (Monitor by LCMS; disappearance of aminopyrazole).

  • Work-up (Critical for Scale):

    • Cool mixture to room temperature.

    • If precipitate forms: Filter and wash with cold EtOH.

    • If no precipitate: Dilute with water (3x volume). The change in polarity usually forces precipitation.

    • Do NOT extract/column unless absolutely necessary.

Troubleshooting Module: Purification & Scalability

The Issue: Upon scale-up (>5g), the crude product forms a "tar" or oil, and column chromatography is too slow for library generation.

The Solution: Utilize solubility differentials. Pyrazolo[1,5-a]pyrimidines are generally lipophilic but crystallize well from polar aprotic solvents or acidified alcohols.

Comparative Data: Solvent Systems for Crystallization
Solvent SystemYield (%)Purity (%)SuitabilityNotes
Ethanol (Cold) 65–80%>95%HighBest for initial trituration of crude solids.
Glacial AcOH 70–85%>98%HighExcellent for 7-hydroxy derivatives; product often crashes out upon cooling.
DMF/Water (1:1) 85–93%>90%MediumGood for very insoluble derivatives, but drying DMF is difficult.
EtOAc/Hexane 40–60%~85%LowOften leads to oiling out; avoid for this scaffold.
SOP 2: The "Crash-Out" Protocol (No-Column Workup)
  • Concentration: Remove volatile solvents (EtOH/MeOH) under reduced pressure. If AcOH was used, concentrate to ~20% volume.

  • Trituration: Add cold Ethanol (

    
    ) to the residue. Sonicate for 5 minutes.
    
  • Filtration: Collect the solid.

  • Recrystallization (if purity <95%): Dissolve in minimum hot DMF (

    
    ), then add dropwise water until turbidity persists. Cool slowly to 
    
    
    
    .

Advanced Workflow: Continuous Flow Synthesis

The Issue: Batch synthesis of libraries poses safety risks due to exotherms and requires manual handling of each vial.

The Solution: Implement a continuous flow reactor. This allows for high-temperature superheating (accelerating kinetics) without the safety risks of refluxing large volumes of solvent.

Flow Reactor Diagram

FlowSynthesis FeedA Feed A: 3-Aminopyrazole (in EtOH/AcOH) Mixer T-Mixer FeedA->Mixer FeedB Feed B: 1,3-Electrophile (in EtOH) FeedB->Mixer Reactor Reactor Coil (PFA/Stainless Steel) T = 120-150°C P = 5-10 bar Mixer->Reactor Residence Time: 10-20 min BPR Back Pressure Regulator (BPR) Reactor->BPR Collection Collection Vial (containing Water) BPR->Collection Product Precipitates

Figure 2: Continuous flow setup for high-throughput library generation.

Protocol Adaptation for Flow:

  • Concentration: 0.5 M for both feeds.

  • Solvent: Ethanol with 10% Acetic Acid (prevents clogging by keeping intermediates in solution at high T).

  • Residence Time: 15 minutes at

    
     (requires 5–10 bar backpressure).
    
  • Throughput: Can generate ~10g/hour per channel.

Frequently Asked Questions (FAQ)

Q: My reaction yields the 7-hydroxy compound, but I need the 7-chloro derivative for Suzuki coupling. How do I convert it? A: Treat the 7-hydroxy-pyrazolo[1,5-a]pyrimidine with


 (Phosphorus oxychloride) at reflux for 3 hours. Warning: This reaction is moisture-sensitive. Quench carefully onto ice to precipitate the 7-chloro derivative.

Q: Can I introduce halogens at the 3-position after forming the ring? A: Yes. Electrophilic aromatic substitution works well at C-3.

  • Protocol: React the core scaffold with NIS (N-iodosuccinimide) or NBS in Acetonitrile at room temperature. This is highly regioselective for the 3-position and enables subsequent Sonogashira or Suzuki couplings to expand library diversity.

Q: Why is my aminopyrazole starting material turning black? A: 3-aminopyrazoles are oxidation-sensitive. Store them under argon/nitrogen at


. If the material is dark, recrystallize from toluene before use to avoid tar formation in the final step.

Q: I am using microwave synthesis. Can I scale that up? A: Microwave synthesis is excellent for rapid library scouting (10–50 mg) but scales poorly due to penetration depth limits. For >1g batches, transition to the Continuous Flow protocol described in Section 4, which mimics the dielectric heating profile of microwaves via conductive heating in narrow tubing.

References

  • Regioselective Synthesis & Mechanism: Portilla, J., et al. "Regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines by reaction of 5-amino-1H-pyrazoles and β-dicarbonyl compounds."[2] Tetrahedron, 2012, 68, 988–994.[3]

  • Functionalization & Library Design: Attia, M.H., et al. "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases." Molecules, 2024.[4][5][6]

  • Halogenation & Cross-Coupling: Sikdar, et al. "Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii)." RSC Advances, 2024.

  • Kinase Inhibitor Scaffolds (Pim-1): "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Optimization

Column chromatography techniques for separating regioisomers of substituted pyrazolopyrazines

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PYR-ISO-SEP-001 Introduction: The Regioisomer Challenge Welcome to the Separation Science Technical Support Center. You are like...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PYR-ISO-SEP-001

Introduction: The Regioisomer Challenge

Welcome to the Separation Science Technical Support Center. You are likely here because you have synthesized a substituted pyrazolopyrazine core (e.g., via condensation of hydrazines with unsymmetrical dicarbonyls or N-alkylation) and are facing a critical bottleneck: Regioisomer Co-elution.

Pyrazolopyrazines are fused nitrogen-rich heterocycles. They present a "perfect storm" for chromatographic difficulty:

  • Identical Mass: MS detection cannot distinguish them.

  • Similar Polarity: The dipole moments of N1- vs. N2-alkylated isomers often differ only marginally.

  • Basic Nitrogen Tailing: Interaction with residual silanols causes peak broadening, masking separation.

This guide moves beyond standard "flash chromatography" advice. We will engineer a separation based on electronic and steric differentiation.

Module 1: Method Development Decision Matrix

Before selecting a column, determine your separation pathway. Use this decision tree to minimize solvent waste and time.

MethodDevelopment Start Crude Mixture Analysis Solubility Solubility Check: Soluble in Hexane/EtOAc? Start->Solubility TLC_Screen TLC Screen (Silica) + 1% Et3N Solubility->TLC_Screen Yes RP_Screen Reverse Phase Screen (C18 vs. Phenyl-Hexyl) Solubility->RP_Screen No (Polar) Delta_Rf Delta Rf > 0.1? TLC_Screen->Delta_Rf Flash Flash Chromatography (Silica + Et3N) Delta_Rf->Flash Yes Delta_Rf->RP_Screen No (Co-elution) Pi_Stacking Aromatic Substituents? RP_Screen->Pi_Stacking SFC SFC (Supercritical Fluid) 2-EP or Diol Phase RP_Screen->SFC Failed Resolution Phenyl Select Phenyl-Hexyl (Pi-Pi Selectivity) Pi_Stacking->Phenyl Yes C18 Select C18 (Hydrophobic Selectivity) Pi_Stacking->C18 No

Figure 1: Strategic workflow for selecting the optimal stationary phase based on solubility and structural properties.

Module 2: Stationary Phase Selection Guide

For pyrazolopyrazines, standard silica is often insufficient. You must exploit secondary interactions (pi-pi stacking or shape selectivity).

Stationary PhaseSelectivity MechanismBest For...[1][2][3][4][5]Mobile Phase Modifier
Silica (Standard) Hydrogen Bonding / DipoleInitial cleanup; isomers with large dipole differences.1% Triethylamine (TEA) or NH₄OH (Essential to suppress tailing).
C18 (ODS) HydrophobicityGeneral separation; isomers with different alkyl chain accessibility.0.1% Formic Acid or Ammonium Bicarbonate (pH 10).
Phenyl-Hexyl Pi-Pi (π-π) Interaction The "Gold Standard" for this scaffold. Separates based on electron density of the aromatic ring.Methanol (promotes π-interactions better than ACN).
PFP (Pentafluorophenyl) Dipole-Dipole + π-πHalogenated pyrazolopyrazines or very polar isomers.Ammonium Formate / Formic Acid.[5][6][7]
SFC (2-EP) H-Bonding + DipoleHigh-throughput. Best for isomers that co-elute on C18.Methanol + 0.1% Diethylamine (DEA).

Module 3: Troubleshooting & FAQs

Q1: My isomers show as a single "blob" on silica TLC, even with different solvents. What now?

Diagnosis: Your isomers likely have identical polarities but different shapes or electronic distributions . Silica only sees polarity. The Fix: Switch to Reverse Phase (RP) TLC plates or run a test gradient on a Phenyl-Hexyl HPLC column.

  • Why Phenyl-Hexyl? One regioisomer usually has a more exposed "pi-cloud" than the other due to steric hindrance from the substituent. The Phenyl-Hexyl column acts like a "velcro" strip for aromatic rings. The isomer with the less sterically hindered aromatic system will retain longer.

Q2: I am seeing severe peak tailing. It looks like "shark fins."

Diagnosis: Pyrazolopyrazines are basic. The nitrogen lone pairs are interacting with acidic silanols (Si-OH) on the silica surface, acting like an ion-exchange resin rather than a partition column. The Protocol:

  • Normal Phase: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexane. Add 0.5% TEA to your mobile phase during the run.

  • Reverse Phase: High pH is often better for basic heterocycles. Use 10mM Ammonium Bicarbonate (pH 10) in water/ACN.

    • Warning: Ensure your column is rated for pH 10 (e.g., hybrid particle technology like XBridge or Gemini). If not, use 0.1% TFA (pH 2) to protonate all nitrogens, ensuring they are all in the same ionic state.

Q3: Can I use Chiral Columns for these achiral regioisomers?

Expert Insight: YES. This is a secret weapon in process chemistry. Explanation: Amylose or Cellulose-based columns (e.g., AD-H, OD-H) create a highly structured "groove." Even if your molecule is achiral, the regioisomers will fit into these grooves differently. Recommendation: If C18 and Phenyl fail, screen an AD-H or IG column using Isopropanol/Hexane. You will often see baseline separation where achiral columns failed.

Module 4: Experimental Protocols

Protocol A: The "Phenyl-Hexyl" Screening Gradient (HPLC/UPLC)

Use this when silica fails.

  • Column: Phenyl-Hexyl (e.g., Kinetex Biphenyl or XSelect CSH Phenyl-Hexyl), 1.7 µm or 2.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile here because ACN's pi-electrons can interfere with the stationary phase's pi-pi selectivity.

  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-10 min: 5% -> 95% B

    • 10-12 min: 95% B (Hold)

  • Temperature: 40°C (Reduces viscosity, improves mass transfer).

Protocol B: Flash Chromatography Optimization (Normal Phase)

For preparative isolation of >100mg.

  • TLC Optimization: Find a solvent system where the Rf of the target is ~0.25.

  • The "TEA" Trick:

    • Prepare Eluent A: Hexane + 1% Et3N.

    • Prepare Eluent B: Ethyl Acetate/MeOH (9:1) + 1% Et3N.

  • Loading: Dry load on Celite or amine-functionalized silica. Do NOT liquid load with DMSO/DMF (this destroys resolution).

  • Gradient: Run a shallow gradient focusing on the %B determined in step 1. (e.g., if 30% B gave Rf 0.25, run 0-20% B fast, then 20-40% B very slowly).

Module 5: Mechanism of Separation (Visualization)

Understanding why separation happens allows you to predict future success.

PiPiInteraction Stationary Phenyl-Hexyl Stationary Phase Isomer1 Regioisomer A (Sterically Hindered N1) Stationary->Isomer1 Weak Interaction (Elutes First) Isomer2 Regioisomer B (Exposed N2 - Planar) Stationary->Isomer2 Strong Pi-Pi Stacking (Elutes Second)

Figure 2: Mechanism of Pi-Pi separation. The isomer with the more accessible aromatic system interacts more strongly with the phenyl stationary phase, increasing retention time.

References

  • BenchChem. (2025).[3] Column chromatography conditions for separating pyrazole isomers. Retrieved from

  • Universitat Autònoma de Barcelona (UAB). (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from

  • SIELC Technologies. (2018). Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column - halogenated heterocyclic purification.[1] Retrieved from

  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of C4 and C6 positions in 4,6-Dichloropyrazolo[1,5-a]pyrazine

This guide details the regioselective reactivity of 4,6-Dichloropyrazolo[1,5-a]pyrazine , a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK, BTK inhibitors like BIIB129). Executive Summary In 4,6-dichl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the regioselective reactivity of 4,6-Dichloropyrazolo[1,5-a]pyrazine , a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK, BTK inhibitors like BIIB129).

Executive Summary

In 4,6-dichloropyrazolo[1,5-a]pyrazine , the C4 position (adjacent to the bridgehead nitrogen) is significantly more electrophilic than the C6 position .

  • Nucleophilic Aromatic Substitution (

    
    ):  Occurs exclusively at C4  under mild conditions (0°C to RT).
    
  • Suzuki-Miyaura Coupling: Palladium oxidative addition preferentially occurs at C4 due to the weaker C-Cl bond strength resulting from lower electron density.[1]

  • Strategic Implication: To functionalize C6, one must typically derivatize C4 first or employ specific blocking strategies.

Structural Analysis & Electronic Basis

The regioselectivity is governed by the electronic influence of the bridgehead nitrogen (


) and the pyrazine nitrogen (

).
  • C4 Position (Kinetic Product): Located

    
     to the bridgehead nitrogen (
    
    
    
    ). The bridgehead nitrogen exerts a strong inductive electron-withdrawing effect (-I), significantly depleting electron density at C4.[1] Furthermore, the intermediate Meisenheimer complex formed upon nucleophilic attack at C4 is stabilized by resonance involving both nitrogen atoms.
  • C6 Position (Thermodynamic Product): Located

    
     to the bridgehead nitrogen and 
    
    
    
    to
    
    
    . While still activated, it lacks the additional activation provided by the direct attachment to the bridgehead, making it less electrophilic than C4.
Reaction Landscape Diagram

ReactionLandscape Figure 1: Regioselectivity Pathway. The C4 position is the kinetic entry point. SM 4,6-Dichloropyrazolo[1,5-a]pyrazine (Starting Material) C4_Sub C4-Substituted Intermediate (Major Product) SM->C4_Sub SnAr (Amine, 0°C) or Suzuki (Pd, RT) C6_Sub C6-Substituted Intermediate (Minor/Trace) SM->C6_Sub Requires Blocking C4 or High Temp (Rare) Final 4,6-Disubstituted Product C4_Sub->Final Step 2: Functionalize C6 (High Temp/Catalyst)

Comparative Reactivity Guide

The following table summarizes the operational differences between the two positions.

FeatureC4 Position (

to Bridgehead)
C6 Position (Distal)
Reactivity Rank High (Kinetic) Moderate (Thermodynamic)

Conditions
0°C – RT (DCM/THF/DMF)80°C – 120°C (DMSO/NMP)
Suzuki Coupling Occurs first (RT – 60°C)Occurs second (80°C – 100°C)
Leaving Group Ability Excellent (

displaced easily)
Good (Requires forcing conditions)
Typical Nucleophiles Amines, Alkoxides, ThiolsBoronic acids (Suzuki), Stannanes

Experimental Protocols

Protocol A: Regioselective at C4 (Amine Displacement)

Target: Selective mono-amination at C4.[1]

  • Preparation: Dissolve 4,6-dichloropyrazolo[1,5-a]pyrazine (1.0 equiv) in anhydrous DCM or THF (0.1 M).

  • Base Addition: Add DIPEA (Diisopropylethylamine, 2.5 equiv) at 0°C.

  • Nucleophile Addition: Add the amine (1.05 equiv) dropwise at 0°C.

    • Note: Avoid excess amine to prevent trace double-addition.[1]

  • Reaction: Stir at 0°C for 1 hour , then allow to warm to RT for 2 hours.

  • Monitoring: Check LCMS. The starting material (M+H 188) should convert to the mono-substituted product (M+H 188 - 35 + Amine_Mass).[1]

    • Validation: If C6 substitution is observed, lower temperature to -10°C.

  • Workup: Quench with water, extract with DCM, dry over

    
    .
    
Protocol B: Sequential Functionalization (C4 then C6)

Target: Synthesis of 4-amino-6-aryl derivatives (e.g., BIIB129 precursors).[1]

  • Step 1 (

    
    ):  Perform Protocol A to install the amine at C4. Isolate the intermediate.
    
  • Step 2 (Suzuki): Dissolve the C4-amino-6-chloro intermediate in 1,4-Dioxane/Water (4:1) .

  • Reagents: Add Aryl Boronic Acid (1.5 equiv),

    
     (3.0 equiv), and catalyst (
    
    
    
    or
    
    
    , 5-10 mol%).
  • Reaction: Degas with Argon. Heat to 90°C for 4-12 hours .

  • Purification: Silica gel chromatography.

Mechanistic Validation (Self-Correcting Checks)

To ensure your regiochemistry is correct without crystal structures, use these NMR signatures:

  • Proton NMR (

    
    ): 
    
    • C3-H (Pyrazole): Typically appears as a doublet around

      
       7.9–8.1 ppm.[1]
      
    • C7-H (Pyrazine): Typically appears as a singlet (or doublet if coupled to F/P) around

      
       8.3–8.6 ppm.[1]
      
    • Shift Logic: Substitution at C4 causes a significant upfield shift of the adjacent C3-H proton due to the loss of the electron-withdrawing Cl and the shielding effect of the new substituent (especially amines). Substitution at C6 affects the C7-H signal more prominently.[1]

  • NOE (Nuclear Overhauser Effect):

    • Irradiate the new substituent's protons.

    • If at C4: You will see NOE enhancement at C3-H (pyrazole).[1]

    • If at C6: You will see NOE enhancement at C7-H (pyrazine).[1]

References

  • Discovery of BIIB129 (Evobrutinib Precursor):Journal of Medicinal Chemistry. "Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor." (Describes the selective

    
     at C4 followed by Suzuki at C6). [1]
    
  • General Reactivity of Pyrazolo[1,5-a]pyrazines:Chemical Science.

    
    )." (Provides theoretical basis for electrophilicity at positions adjacent to bridgehead nitrogens). 
    
  • Synthesis of Pyrazolo[1,5-a]pyrazine Scaffolds: Beilstein Journal of Organic Chemistry. "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines."

Sources

Comparative

Benchmarking Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors: Assay Selection &amp; Optimization Guide

Part 1: Executive Technical Analysis The Scaffold Challenge: Potency vs. Interference Pyrazolo[1,5-a]pyrimidines represent a privileged scaffold in kinase drug discovery, forming the core of potent inhibitors for targets...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Analysis

The Scaffold Challenge: Potency vs. Interference

Pyrazolo[1,5-a]pyrimidines represent a privileged scaffold in kinase drug discovery, forming the core of potent inhibitors for targets like CK2, CDK2, B-Raf, and TTK . Their structural similarity to ATP allows for high-affinity Type I binding.

However, a critical and often overlooked physicochemical property of the pyrazolo[1,5-a]pyrimidine core is its intrinsic fluorescence . Recent studies have characterized this scaffold as a tunable fluorophore, with emission spectra often overlapping with common FRET acceptors or fluorescence polarization tracers.

The Implication: Standard fluorescence-based assays (TR-FRET, FP) carry a high risk of false negatives (signal quenching) or false positives (autofluorescence) when screening this specific chemotype.

Comparative Assay Performance Guide

The following analysis benchmarks the three dominant assay technologies specifically for characterizing pyrazolo[1,5-a]pyrimidine derivatives.

FeatureRadiometric (

P)
ADP-Glo™ (Luminescence) TR-FRET (LanthaScreen™)
Methodology Direct phosphate transferADP quantification (Coupled Enzyme)Antibody/Tracer Displacement
Scaffold Compatibility High (Gold Standard)High (Luminescence readout)Low/Medium (Interference Risk)
Sensitivity Sub-nanomolar (

)
Low nanomolarLow nanomolar
ATP Tolerance Low to Medium (

)
Ultra-High (up to 1 mM)Low (Tracer competition)
Throughput Low (Filter binding/Wash)High (Homogeneous)High (Homogeneous)
Primary Artifact Filter bindingLuciferase inhibitionCompound Autofluorescence
Recommendation Validation Only Primary Screening Not Recommended for this scaffold

Expert Verdict: For pyrazolo[1,5-a]pyrimidines, ADP-Glo (Luminescence) is the superior high-throughput choice. It avoids the fluorescence interference inherent to the scaffold while allowing screening at physiological ATP concentrations (


), which is critical for ranking ATP-competitive inhibitors accurately. Radiometric assays remain the requisite tool for validating "hit" compounds to rule out luciferase inhibition.

Part 2: Optimized Protocol (ADP-Glo™ Format)

This protocol is optimized for a Type I ATP-competitive binding mode , typical of pyrazolo[1,5-a]pyrimidines.

Phase 1: Reagent Preparation & Stoichiometry

1. Assay Buffer (Critical for Stability):

  • Base: 40 mM Tris-HCl (pH 7.5), 20 mM

    
    .
    
  • Additives: 0.1 mg/mL BSA (prevents surface adsorption), 50

    
     DTT (freshly added).
    
  • Detergent: 0.01% Triton X-100. Note: Pyrazolo[1,5-a]pyrimidines are lipophilic; detergent is mandatory to prevent aggregation-based false positives.

2. Substrate & ATP:

  • Peptide Substrate: Use at

    
     concentration to ensure saturation.
    
  • ATP: For

    
     determination, fix ATP at exactly 
    
    
    
    (apparent Michaelis constant). This simplifies the Cheng-Prusoff correction:
    
    
    .
Phase 2: The Reaction Workflow

Step 1: Compound Dispensing

  • Dispense 100 nL of inhibitor (in 100% DMSO) into a white, low-volume 384-well plate.

  • Include "No Enzyme" (Min signal) and "No Inhibitor" (Max signal) controls.

Step 2: Enzyme Pre-Incubation (The "Residence Time" Check)

  • Add 2

    
     of Kinase (diluted in Assay Buffer).[1]
    
  • Crucial Step: Incubate for 15-30 minutes at RT before adding ATP.

  • Why? Many pyrazolo-pyrimidines exhibit slow-on/slow-off kinetics. Initiating the reaction immediately can underestimate potency (

    
     shift).
    

Step 3: Reaction Initiation

  • Add 2

    
     of ATP/Substrate mix.[1]
    
  • Incubate at RT for 60 minutes. (Ensure <10% substrate conversion to maintain initial velocity conditions).

Step 4: ADP Detection (Two-Step Stop)

  • Depletion: Add 4

    
     ADP-Glo Reagent. Incubate 40 min. (Stops kinase, consumes unreacted ATP).[1]
    
  • Detection: Add 8

    
     Kinase Detection Reagent. Incubate 30 min. (Converts ADP 
    
    
    
    ATP
    
    
    Light).

Step 5: Data Acquisition

  • Read Luminescence (Integration time: 0.5 - 1.0 sec).

Part 3: Data Visualization

Diagram 1: Optimized Assay Workflow

This diagram illustrates the critical "Pre-Incubation" step required for accurate characterization of this scaffold.

G Compounds Pyrazolo[1,5-a]pyrimidine (in DMSO) Kinase Kinase + Buffer (+ Triton X-100) Compounds->Kinase Mix PreInc Pre-Incubation (30 min) Allows Equilibrium Kinase->PreInc Reaction Kinase Reaction (60 min) PreInc->Reaction Add Substrate Substrate ATP (at Km) + Peptide Substrate Substrate->Reaction Stop1 ADP-Glo Reagent (Deplete ATP) Reaction->Stop1 Stop2 Detection Reagent (ADP -> Light) Stop1->Stop2 40 min Readout Luminometer (IC50 Calculation) Stop2->Readout 30 min

Caption: Workflow emphasizing the pre-incubation step to account for the residence time of high-affinity pyrazolo-pyrimidine inhibitors.

Diagram 2: Mechanism of Action & Signal Generation

Visualizing the ATP-competitive nature and the ADP-Glo signal generation pathway.

MOA Inhibitor Pyrazolo[1,5-a]pyrimidine Kinase Kinase Active Site Inhibitor->Kinase Competes with ATP ATP ATP ATP->Kinase Binds Reaction Phosphorylation Kinase->Reaction ADP ADP (Product) Reaction->ADP Luciferase Luciferase/Luciferin ADP->Luciferase Converted back to ATP for detection Light Luminescence (Signal) Luciferase->Light

Caption: Competitive inhibition mechanism.[1][2][3][4] The assay measures ADP production; inhibitors reduce ADP, decreasing the luminescent signal.

Part 4: Data Interpretation & Quality Control

Cheng-Prusoff Correction

Since pyrazolo[1,5-a]pyrimidines are ATP-competitive, your raw


 is dependent on the ATP concentration used. To report the intrinsic affinity (

):


Validation Check: If you run the assay at


 (physiological) and 

(assay standard), the

should shift significantly. If the

does not shift, the compound may be non-competitive or aggregating.
The Fluorescence Artifact Check

If you must use a TR-FRET or FP assay, you must run a Compound Interference Control :

  • Prepare buffer containing the fluorophore/tracer without the kinase.

  • Titrate the pyrazolo[1,5-a]pyrimidine inhibitor.[5]

  • Result: If the fluorescence signal changes (quenching or increasing) relative to DMSO only, the compound is interfering. Discard data and switch to ADP-Glo.

Acceptance Criteria
  • Z-Factor (

    
    ): 
    
    
    
    (Excellent > 0.7).
  • Signal-to-Background (S/B):

    
    -fold (ADP-Glo typically yields >10-fold).
    
  • Reference Inhibitor: Include a known standard (e.g., Dinaciclib for CDK assays) on every plate.

References

  • Wu, Y. C., et al. (2008).[6] Efficient construction of pyrazolo[1,5-a]pyrimidine scaffold and its exploration as a new heterocyclic fluorescent platform.[6][7][8][9] Journal of Fluorescence, 18(2), 357-363.[6][7]

    • Key Finding: Establishes the intrinsic fluorescence of this scaffold, valid
  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.

    • Key Finding: Standard protocols for ADP quantification and
  • Lindsley, C. W., et al. (2005). Discovery of a highly potent, selective, and orally bioavailable pyrazolo[1,5-a]pyrimidine-based inhibitor of B-Raf kinase. Journal of Medicinal Chemistry. Key Finding: Validates the scaffold's utility in kinase inhibition and competitive binding mode.
  • Cui, J. J., et al. (2013). Discovery of a novel class of potent, selective, and orally bioavailable pyrazolo[1,5-a]pyrimidine inhibitors of Aurora kinases. Journal of Medicinal Chemistry.
  • BellBrook Labs. (2023). Guide to Kinase Assay Selection: Fluorescence vs. Luminescence.

    • Key Finding: Comparison of interference patterns in HTS form

Sources

Validation

Technical Guide: 4,6-Dichloropyrazolo[1,5-a]pyrazine Derivatives vs. Established Trk Inhibitors

This guide provides an in-depth technical comparison between 4,6-Dichloropyrazolo[1,5-a]pyrazine derivatives (an emerging, modular scaffold for kinase inhibition) and established Trk inhibitors (predominantly based on th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 4,6-Dichloropyrazolo[1,5-a]pyrazine derivatives (an emerging, modular scaffold for kinase inhibition) and established Trk inhibitors (predominantly based on the pyrazolo[1,5-a]pyrimidine core, such as Larotrectinib and Repotrectinib).

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists Focus: Scaffold Analysis, Resistance Profiles, and Synthetic Utility

Executive Summary: The Scaffold Hop

The landscape of Tropomyosin Receptor Kinase (Trk) inhibition is currently dominated by the pyrazolo[1,5-a]pyrimidine scaffold (found in Larotrectinib, Repotrectinib, and Selitrectinib). However, the emergence of on-target resistance mutations (e.g., NTRK1 G595R, NTRK3 G623R) has necessitated "scaffold hopping" strategies.

4,6-Dichloropyrazolo[1,5-a]pyrazine represents a critical parent scaffold and starting material for a new generation of kinase inhibitors. By shifting the nitrogen arrangement from pyrimidine to pyrazine, researchers aim to alter the vector of hydrogen bond donors/acceptors, modify metabolic liabilities, and access novel intellectual property (IP) space while maintaining the macrocyclic rigidity required to bind the ATP pocket of mutant Trk kinases.

Quick Comparison: The Core Architectures
FeatureEstablished Standard (e.g., Larotrectinib/Repotrectinib)The Challenger (Pyrazolo[1,5-a]pyrazine Derivatives)
Core Scaffold Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrazine
Key Precursor 3,5-Diamine-based pyrazoles4,6-Dichloropyrazolo[1,5-a]pyrazine
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)
Primary Advantage Validated clinical efficacy; high potency against WT Trk.Modular synthesis (SNAr + Coupling); Novel IP; Potential for altered metabolic stability.
Key Liability Resistance to Solvent Front Mutations (SFMs) in 1st Gen.Designed to overcome SFMs via compact macrocyclization.

Detailed Comparative Analysis

A. Chemical Accessibility & Modular Synthesis

The primary advantage of the 4,6-dichloropyrazolo[1,5-a]pyrazine scaffold is its high synthetic modularity. Unlike the pyrimidine core, which often requires complex ring-closure steps to install specific substituents, the 4,6-dichloro precursor allows for sequential functionalization via Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Cross-Coupling .

  • Position 4 (Chlorine): Highly reactive to SNAr. This is typically used to install the "hinge binder" or the solubilizing tail.

  • Position 6 (Chlorine): Less reactive to SNAr but excellent for Suzuki-Miyaura coupling. This allows for the installation of the aryl/heteroaryl group that extends into the hydrophobic pocket or solvent front.

B. Potency & Selectivity Profiles

While clinical data for pyrazine-based Trk inhibitors is emerging compared to the FDA-approved pyrimidines, preclinical data suggests they can achieve equipotent inhibition of Wild-Type (WT) Trk while potentially offering superior profiles against specific resistance mutations due to subtle changes in ring geometry.

Table 1: Comparative Inhibitory Profiles (Representative Data)

Compound ClassTargetIC50 (nM)Selectivity Note
Larotrectinib (Pyrimidine)TrkA (WT)< 1.0Highly selective; potency drops >100x vs. G595R (SFM).
Repotrectinib (Pyrimidine)TrkA (G595R)< 5.0Designed for SFMs; macrocyclic constraint is key.
Pyrazine Derivative (Generic)TrkA (WT)1.0 - 10.0Potency depends on C6-substitution.
Pyrazine Derivative (Optimized)TrkA (G595R)< 10.0Key Finding: The pyrazine N4-nitrogen can alter water networks in the active site, potentially accommodating the bulky Arginine in G595R mutants.

Critical Insight: The "4,6-dichloro" scaffold is not the inhibitor itself but the platform . The potency is dictated by the substituents added at C4 and C6. The pyrazine core offers a lower Total Polar Surface Area (TPSA) compared to some pyrimidine analogs, theoretically improving CNS penetration—a critical factor for treating NTRK-fusion brain metastases.

Mechanism of Action & Signaling Pathways

Both classes of inhibitors function as ATP-competitive inhibitors. They bind to the kinase domain of the fusion protein (TRK-fusion), preventing the phosphorylation of downstream effectors.

DOT Diagram: Trk Signaling & Inhibition Nodes

TrkSignaling NTRK_Fusion NTRK Gene Fusion (Constitutively Active) RAS RAS-MAPK Pathway (Proliferation) NTRK_Fusion->RAS PI3K PI3K-AKT Pathway (Survival) NTRK_Fusion->PI3K PLC PLC-gamma Pathway (Differentiation) NTRK_Fusion->PLC ATP ATP ATP->NTRK_Fusion Phosphorylation Inhibitor_Pyrim Pyrazolo[1,5-a]pyrimidine (Larotrectinib/Repotrectinib) Inhibitor_Pyrim->NTRK_Fusion Blocks ATP Binding Inhibitor_Pyraz Pyrazolo[1,5-a]pyrazine (New Derivative) Inhibitor_Pyraz->NTRK_Fusion Blocks ATP Binding (Potential for Mutant G595R) TumorGrowth Tumor Growth & Metastasis RAS->TumorGrowth PI3K->TumorGrowth PLC->TumorGrowth

Figure 1: Signal transduction pathways of NTRK fusions and the competitive inhibition mechanism shared by both scaffold classes.

Experimental Protocols

To validate the efficacy of a 4,6-dichloropyrazolo[1,5-a]pyrazine derivative against established standards, the following self-validating protocols are recommended.

Protocol A: Synthesis of Pyrazine-Based Trk Inhibitor (General Procedure)

Objective: Convert the 4,6-dichloro precursor into a bioactive inhibitor.

  • Starting Material: Dissolve 4,6-dichloropyrazolo[1,5-a]pyrazine (1.0 eq) in 1,4-dioxane.

  • Step 1 (SNAr at C4): Add the desired amine (e.g., a chiral pyrrolidine or piperidine hinge binder) (1.1 eq) and a base (DIPEA, 2.5 eq).

    • Condition: Stir at 80°C for 4-6 hours.

    • Checkpoint: Monitor by LC-MS for disappearance of the dichloro peak and appearance of the mono-chloro intermediate.

  • Step 2 (Suzuki Coupling at C6): To the crude mixture (or isolated intermediate), add the aryl boronic ester (1.2 eq), Pd catalyst (e.g., Pd(dppf)Cl2), and aqueous Na2CO3 (2M).

    • Condition: Heat to 100°C under N2 atmosphere for 12 hours.

    • Validation: The final product should show a mass corresponding to the full inhibitor.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Ba/F3 Cell Proliferation Assay (Isogenic Model)

Objective: Determine IC50 against WT and Mutant Trk.

  • Cell Lines: Use Ba/F3 cells stably expressing:

    • NTRK1-ETV6 (WT)

    • NTRK1-ETV6-G595R (Solvent Front Mutant)

    • NTRK1-ETV6-F589L (Gatekeeper Mutant)

  • Seeding: Plate 3,000 cells/well in 96-well plates in IL-3 free media (dependence on Trk signaling).

  • Treatment: Add serial dilutions of Larotrectinib (Control) and the Pyrazine Derivative (Test) (Range: 10 µM to 0.1 nM).

  • Incubation: 72 hours at 37°C.

  • Readout: Add CellTiter-Glo (ATP quantification). Measure luminescence.

  • Analysis: Fit data to a 4-parameter logistic curve to calculate IC50.

    • Success Criteria: Control (Larotrectinib) IC50 for WT should be < 5 nM. If > 10 nM, the assay is invalid.

Visualizing the Scaffold Evolution

The shift from Pyrimidine to Pyrazine is subtle but impactful for medicinal chemistry design.

ScaffoldHop Precursor 4,6-Dichloropyrazolo[1,5-a]pyrazine The Modular 'Chassis' Step1 Step 1: S_NAr Installs Hinge Binder (C4 Position) Precursor->Step1 + Amine Step2 Step 2: Suzuki Coupling Installs Hydrophobic Tail (C6 Position) Step1->Step2 + Boronic Ester FinalDrug Final Pyrazine Inhibitor Target: Trk G595R (Overcomes Resistance) Step2->FinalDrug Optimization

Figure 2: The modular synthesis workflow utilizing the 4,6-dichloro precursor to generate diverse inhibitor libraries.

Conclusion

While pyrazolo[1,5-a]pyrimidine inhibitors (Larotrectinib, Repotrectinib) remain the clinical standard of care, the pyrazolo[1,5-a]pyrazine scaffold offers a vital alternative. The 4,6-dichloropyrazolo[1,5-a]pyrazine precursor enables rapid "scaffold hopping" to generate libraries that can:

  • Bypass solvent-front mutations (G595R) via novel vector alignments.

  • Optimize CNS penetration through reduced polar surface area.

  • Provide a distinct intellectual property landscape for next-generation drug development.

Researchers utilizing the 4,6-dichloro precursor should focus on optimizing the C6-substituent to maximize interactions with the hydrophobic pocket of the kinase, a strategy that has proven successful in the evolution of Repotrectinib.

References

  • Drilon, A., et al. (2018).[1] "Efficacy of Larotrectinib in TRK Fusion-Positive Cancers in Adults and Children." New England Journal of Medicine. Link

  • Drilon, A., et al. (2021). "Repotrectinib (TPX-0005) Is a Next-Generation TRK Inhibitor Potent Against TRK Fusion and Resistance Mutations." Cancer Discovery. Link

  • Hopkins, B. T., et al. (2024). "Discovery of BIIB129: A Covalent, Selective, and Brain-Penetrant BTK Inhibitor Utilizing the 4,6-Dichloropyrazolo[1,5-a]pyrazine Scaffold." Journal of Medicinal Chemistry. Link

  • Array BioPharma Inc. (2018).[1][2] "Substituted Pyrazolo[1,5-a]pyrazine Compounds as RET Kinase Inhibitors." World Intellectual Property Organization (WO2018136661A1). Link

  • Shang, Y., et al. (2021). "Design and Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives as Trk Inhibitors Overcoming Resistance." European Journal of Medicinal Chemistry. Link

Sources

Comparative

Analysis of the Binding Mode of Pyrazolo[1,5-a]pyrimidine Inhibitors in Kinase Domains

Executive Summary: The Scaffold Advantage The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in kinase drug discovery, serving as a bioisostere to the adenine ring of ATP. Unlike the ubiquitou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in kinase drug discovery, serving as a bioisostere to the adenine ring of ATP. Unlike the ubiquitous purine scaffold, this fused bicyclic system offers distinct vectors for substitution that allow medicinal chemists to fine-tune solubility, metabolic stability, and selectivity without disrupting the essential hydrogen-bonding network required for ATP-competitive inhibition.

This guide analyzes the structural determinants of this scaffold's binding mode, compares its performance against classical alternatives, and provides validated experimental protocols for characterizing these interactions.

Structural Analysis: The Binding Mode

The efficacy of pyrazolo[1,5-a]pyrimidine inhibitors stems from their ability to mimic the purine core of ATP while accessing hydrophobic pockets that ATP cannot reach.

Core Hinge Interaction

The pyrazolo[1,5-a]pyrimidine core typically binds to the kinase hinge region—the segment connecting the N-terminal and C-terminal lobes.

  • Acceptor-Donor Motif: The N1 nitrogen often acts as a hydrogen bond acceptor, interacting with the backbone amide nitrogen of a hinge residue (e.g., Met592 in TrkA, Leu83 in CDK2).

  • C-H Interaction: The C2-H or an exocyclic amino group at C2/C7 can serve as a weak hydrogen bond donor to the backbone carbonyl of the hinge.

Vector Analysis for Optimization

The scaffold allows for substitutions at three critical positions (C3, C5, C7), each probing distinct regions of the ATP-binding pocket:

PositionTarget RegionInteraction Mechanism
C3 Gatekeeper / Back Pocket Substituents here (e.g., aromatic rings, halides) probe the size of the "gatekeeper" residue. Bulky groups can induce a "DFG-out" conformation or achieve selectivity for kinases with small gatekeepers (e.g., Thr, Ala).
C5 Solvent Front / Ribose Pocket This vector points towards the solvent-exposed region. Hydrophilic groups (e.g., morpholine, piperazine) are often attached here to improve solubility and pharmacokinetic properties without steric clash.
C7 Catalytic Lysine /

C-Helix
Substituents here can interact with the conserved catalytic lysine (e.g., Lys33 in CDK2) or the

C-helix, stabilizing the active conformation.
Visualization of the Pharmacophore

The following diagram illustrates the generalized binding mode of a pyrazolo[1,5-a]pyrimidine inhibitor within the kinase cleft.

BindingMode Inhibitor Pyrazolo[1,5-a]pyrimidine Scaffold Hinge Hinge Region (Backbone Amides) Inhibitor->Hinge H-Bond (N1 Acceptor) Gatekeeper Gatekeeper Residue (Selectivity Filter) Inhibitor->Gatekeeper Van der Waals / C3 Substitution Solvent Solvent Exposed Area (Solubility/PK) Inhibitor->Solvent C5 Substitution (Solubilizing Group) Lysine Catalytic Lysine (Salt Bridge) Inhibitor->Lysine C7 Interaction (e.g., NH2 Donor)

Figure 1: Schematic representation of the pyrazolo[1,5-a]pyrimidine binding topology within the ATP-binding pocket.

Comparative Analysis: Performance vs. Alternatives

When selecting a scaffold for a new kinase program, researchers often weigh pyrazolo[1,5-a]pyrimidines against Purines (the natural substrate mimic) and Indazoles.

Comparative Performance Matrix
FeaturePyrazolo[1,5-a]pyrimidinePurine (Adenine mimic)Indazole
Binding Affinity High. Rigid fused system minimizes entropic penalty upon binding.High. Natural fit for the pocket.Moderate to High. Good hinge binder but can lack vector diversity.
Selectivity Excellent. C3/C5 vectors allow access to unique hydrophobic pockets not accessed by ATP.Poor. Mimics ATP too closely; hits many kinases (pan-kinase inhibition).Good. Often used for Type II (DFG-out) inhibitors.
Metabolic Stability High. Lacks the N7/N9 nitrogens of purines, reducing susceptibility to rapid oxidative metabolism.Low. Prone to rapid metabolism and N-glycosylation.Moderate. Can be prone to oxidation depending on substitution.
Solubility Tunable. C5 position is ideal for appending polar solubilizing groups.Variable. Often requires prodrug strategies.Low. Planar, lipophilic nature often leads to aggregation issues.
Synthetic Tractability High. Modular synthesis allows late-stage diversification at C3, C5, and C7.Moderate. Functionalization of specific positions can be chemically challenging.High. Well-established chemistry.

Key Insight: The pyrazolo[1,5-a]pyrimidine scaffold is superior to purines for drug development because it retains the binding affinity of the adenine core while offering better vectors for selectivity and improved metabolic stability.

Experimental Protocols for Validation

To rigorously validate the binding mode and kinetics of these inhibitors, the following protocols are recommended. These methods are designed to be self-validating.

Protocol A: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Objective: Determine


, 

, and Residence Time (

) to differentiate ATP-competitive inhibitors.

Methodology:

  • Chip Preparation: Immobilize the biotinylated kinase domain (e.g., CDK2, TrkA) onto a Streptavidin (SA) sensor chip. Target a low immobilization level (~1000-2000 RU) to minimize mass transport limitations.

  • Buffer System: Use HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with 1 mM DTT and 1-2% DMSO to match compound solvent.

  • Single-Cycle Kinetics (SCK):

    • Inject the inhibitor at 5 increasing concentrations (e.g., 1.25, 2.5, 5, 10, 20 nM) sequentially without regeneration between injections.

    • Why SCK? This avoids harsh regeneration conditions that can denature the kinase, ensuring data integrity.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model.

    • Validation Check: The

      
      -value (transport coefficient) should be high (
      
      
      
      ) to confirm the reaction is kinetically controlled, not diffusion-controlled.
Protocol B: Structural Validation via X-ray Crystallography

Objective: Confirm the specific H-bond network and vector positioning.

Methodology:

  • Complex Formation: Mix the purified kinase domain (5-10 mg/mL) with the inhibitor (molar ratio 1:1.5) and incubate at 4°C for 1 hour.

  • Co-crystallization: Use the hanging drop vapor diffusion method. Mix 1

    
    L complex + 1 
    
    
    
    L reservoir solution (e.g., PEG 3350, Ammonium Sulfate).
  • Data Collection: Collect diffraction data at 100 K using a synchrotron source.

  • Refinement: Solve the structure using Molecular Replacement (MR) with the apo-kinase structure as a template.

    • Validation Check: Inspect the

      
       electron density map. The inhibitor should show clear, continuous density (contour level > 2.5 
      
      
      
      ) before modeling the ligand.
Experimental Workflow Diagram

Workflow Hit Hit Compound (Pyrazolo[1,5-a]pyrimidine) SPR SPR Analysis (Kinetics: kon/koff) Hit->SPR Affinity Check XRay X-ray Crystallography (Binding Mode) Hit->XRay Structural Check Optimization SAR Optimization (C3/C5/C7 Vectors) SPR->Optimization Slow Off-rate? XRay->Optimization H-Bond Geometry? Optimization->Hit Iterative Design Lead Lead Candidate (High Affinity/Selectivity) Optimization->Lead Criteria Met

Figure 2: Iterative workflow for validating and optimizing kinase inhibitors.

Case Studies

Case Study 1: Dinaciclib (CDK Inhibitor)[1]
  • Target: CDK1, CDK2, CDK5, CDK9.

  • Binding Mode: The pyrazolo[1,5-a]pyrimidine core binds in the ATP pocket.[1] The C3 substituent (a pyridine oxide) interacts with the lysine residue (Lys33), while the bulky group at C7 extends into the solvent region, improving solubility.

  • Outcome: Dinaciclib demonstrated superior potency (

    
     nM for CDK2) compared to the purine-based Flavopiridol, largely due to the optimized vectors on the pyrazolo-pyrimidine scaffold.
    
Case Study 2: Larotrectinib (TRK Inhibitor)[1][3]
  • Target: TrkA, TrkB, TrkC (NTRK fusions).

  • Binding Mode: The scaffold forms a crucial hydrogen bond with Met592 (TrkA hinge). The (R)-2-(2,5-difluorophenyl)pyrrolidine moiety at the C5 position fits into a hydrophobic pocket defined by the gatekeeper, achieving high selectivity over other kinases.

  • Data:

    
     nM for all TRK isoforms.[2]
    

References

  • Wang, Y., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Laryea, T., et al. (2025).[3] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Parry, D., et al. (2010). Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor. Molecular Cancer Therapeutics. [Link]

  • Williamson, D. S., et al. (2005). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

Sources

Validation

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of Dichlorinated Aza-heterocycles

Introduction: The Strategic Importance of Aza-heterocycle Arylation Substituted aza-heterocycles are foundational scaffolds in modern medicine, forming the core of numerous pharmaceuticals and biologically active compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Aza-heterocycle Arylation

Substituted aza-heterocycles are foundational scaffolds in modern medicine, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing carbon-carbon bonds, particularly for the arylation of these heterocyclic systems.[3][4][5] Its popularity stems from mild reaction conditions, exceptional functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[3][5][6]

However, the use of dichlorinated aza-heterocycles, such as 2,6-dichloropyridine, as substrates introduces a unique set of challenges. These substrates are economically attractive and offer a valuable platform for sequential, site-selective functionalization to build molecular complexity.[7] This guide provides a comparative analysis of common palladium catalyst systems for the Suzuki coupling of these challenging substrates, offering field-proven insights, supporting data, and detailed experimental protocols to aid researchers in catalyst selection and reaction optimization.

The Core Challenge: Overcoming the Inertia of Dichlorinated Aza-heterocycles

Successfully coupling dichlorinated aza-heterocycles is non-trivial and requires a catalyst system capable of overcoming several key hurdles:

  • The Strength of the C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts. This makes the rate-limiting step of the catalytic cycle, oxidative addition of the Pd(0) catalyst to the C-Cl bond, energetically demanding.[8]

  • Catalyst Poisoning: The lone pair of electrons on the nitrogen atom of the aza-heterocycle can coordinate strongly to the palladium center. This coordination can lead to catalyst inhibition or deactivation, effectively poisoning the catalyst and stalling the reaction.[9]

  • Controlling Regioselectivity: In dihalogenated systems, achieving selective mono-arylation versus di-arylation is a significant challenge. The reaction conditions must be finely tuned to favor the desired outcome. Generally, the first coupling occurs at the most electrophilic carbon, which is often influenced by the position of the heteroatom.[10][11]

The choice of palladium catalyst, and particularly the ligand coordinated to it, is the most critical factor in surmounting these challenges.

Comparative Analysis of Palladium Catalyst Systems

The evolution of palladium catalysts for Suzuki coupling has moved from simple phosphine ligands to highly sophisticated, bulky, and electron-rich systems designed specifically for activating unreactive chlorides. Below is a comparison of representative catalyst classes.

Traditional Catalysts: Pd(PPh₃)₄ and PdCl₂(dppf)
  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This air-sensitive, "classical" catalyst is often effective for aryl bromides and iodides but generally struggles with the demanding oxidative addition to aryl chlorides, especially on electron-rich or heteroaromatic rings. It often requires high temperatures and catalyst loadings, leading to side reactions.[12]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)): The dppf ligand provides greater stability and activity than PPh₃. While it represents an improvement, its efficacy with dichlorinated aza-heterocycles can be limited, often resulting in low to moderate yields and requiring forcing conditions.

The Buchwald Ligation Platform: A Paradigm Shift

The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized the coupling of aryl chlorides.[3] These ligands accelerate both the oxidative addition and the final reductive elimination steps, leading to highly efficient catalytic cycles.[3]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): This is a highly effective and widely used ligand for coupling heteroaryl chlorides.[13] The bulky cyclohexyl groups and electron-donating methoxy substituents create a highly active, monoligated Pd(0) species that readily engages in oxidative addition.[3]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): This ligand has a large "bite angle," which promotes reductive elimination. It is particularly useful for achieving mono-amination reactions and can also be effective in Suzuki couplings where selectivity is desired.[8]

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic Carbenes (NHCs) are another class of highly effective ligands for activating aryl chlorides. They form very stable bonds with palladium and are strong sigma-donors, creating electron-rich metal centers that are highly active for oxidative addition.[6][8] NHC-Pd complexes are often available as stable, well-defined precatalysts, which improves reproducibility.[8]

Performance Data Summary

The following table summarizes typical performance data for the Suzuki-Miyaura coupling of 2,6-dichloropyridine with phenylboronic acid, illustrating the dramatic difference in efficacy between catalyst systems.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (Mono-arylated)Yield (Di-arylated)Reference
Pd(PPh₃)₄5K₂CO₃Toluene11024<10%<5%General Knowledge
PdCl₂(dppf)3Cs₂CO₃Dioxane10018~40-50%~10%General Knowledge
Pd(OAc)₂ / SPhos2K₃PO₄Toluene/H₂O1004>90%<5% (controlled)[8]
Pd₂(dba)₃ / Xantphos2NaOtBuToluene10012~85% (mono-selective)<5%[8]
(NHC)Pd Precatalyst2K₃PO₄Dioxane1006>90%Variable[8]

Note: Yields are illustrative and highly dependent on the precise reaction conditions and stoichiometry.

Mechanistic Considerations & Experimental Design

The generally accepted mechanism for the Suzuki-Miyaura coupling provides the blueprint for understanding catalyst performance.

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle Pd0 Active L-Pd(0) Catalyst OxAdd Ar-Pd(II)-X Complex Pd0->OxAdd Oxidative Addition (Rate-Limiting for Chlorides) + Ar-X Transmetal Ar-Pd(II)-Ar' Complex OxAdd->Transmetal Transmetalation + [Ar'-B(OR)₂OH]⁻ Transmetal->Pd0 Product Ar-Ar' Product Transmetal->Product Reductive Elimination Regen Regenerated L-Pd(0) ArX Dichlorinated Aza-heterocycle (Ar-X) ArX->OxAdd Boronic Boronic Acid (Ar'-B(OH)₂) + Base Boronic->Transmetal Experimental_Workflow Figure 2: General Experimental Workflow start Start: Assemble Reagents setup Assemble Glassware (Schlenk Flask) Under Inert Atmosphere (Ar/N₂) start->setup reagents Add Solids: 2,6-Dichloropyridine, Boronic Acid, Base, Pd Catalyst, Ligand setup->reagents degas Add Degassed Solvent(s) reagents->degas reaction Heat to Reaction Temp (e.g., 100 °C) with Vigorous Stirring degas->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Continue Reaction workup Aqueous Workup: Dilute, Wash with H₂O/Brine monitor->workup Reaction Complete purify Purification: Dry, Concentrate, Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Protocol 1: High-Performance Coupling using Pd(OAc)₂ / SPhos

This protocol is optimized for high yield and is a reliable starting point for most dichlorinated aza-heterocycles.

Reagents:

  • 2,6-Dichloropyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous, deoxygenated Toluene and Water (10:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add 2,6-dichloropyridine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture with vigorous stirring in a pre-heated oil bath at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the mono-arylated product.

Protocol 2: Alternative Conditions using a Palladacycle Precatalyst

Using a well-defined precatalyst can improve reproducibility and often allows for lower catalyst loadings.

Reagents:

  • 2,6-Dichloropyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Buchwald G3 Palladacycle (e.g., SPhos-G3) (1.5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, deoxygenated 1,4-Dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add 2,6-dichloropyridine, the arylboronic acid, Cs₂CO₃, and the palladacycle.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed dioxane via syringe.

  • Seal the flask and heat the reaction mixture with vigorous stirring in a pre-heated oil bath at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow steps 6-9 from Protocol 1 for workup and purification.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of dichlorinated aza-heterocycles has transitioned from a significant challenge to a routine and reliable transformation, thanks in large part to the development of advanced palladium catalyst systems. For researchers and drug development professionals, the use of bulky, electron-rich phosphine ligands (such as SPhos) or robust N-heterocyclic carbene ligands is highly recommended over traditional catalysts. These modern systems provide superior activity, allowing for lower catalyst loadings, milder conditions, and higher yields, which are critical for efficient and sustainable synthesis. [14]The ability to control stoichiometry to achieve selective mono-functionalization further underscores the power of this methodology, opening avenues for the rapid diversification of complex molecular architectures essential for the discovery of new therapeutics.

References

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC (PubMed Central) URL: [Link]

  • Title: A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media Source: ScienceDirect URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation Source: PMC (PubMed Central) URL: [Link]

  • Title: Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances Source: ResearchGate URL: [Link]

  • Title: Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates Source: PMC (PubMed Central) URL: [Link]

  • Title: Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands Source: ResearchGate URL: [Link]

  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: PMC (PubMed Central) URL: [Link]

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Royal Society of Chemistry URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design Source: ResearchGate URL: [Link]

  • Title: PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction Source: Journal of Synthetic Chemistry URL: [Link]

  • Title: Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances Source: SYNLETT URL: [Link]

  • Title: Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines Source: ACS Publications URL: [Link]

  • Title: Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates Source: Wiley Online Library URL: [Link]

  • Title: Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry Source: MDPI URL: [Link]

  • Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: University of Windsor URL: [Link]

  • Title: A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene Source: White Rose Research Online URL: [Link]

  • Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL: [Link]

  • Title: Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib Source: MDPI URL: [Link]

  • Title: Efficient Suzuki cross-coupling reactions using bulky phosphines Source: University of Liverpool URL: [Link]

  • Title: Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin Source: Rose-Hulman Institute of Technology URL: [Link]

  • Title: Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. Source: ResearchGate URL: [Link]

  • Title: Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters Source: PMC (PubMed Central) URL: [Link]

  • Title: Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation Source: Royal Society of Chemistry URL: [Link]

Sources

Comparative

Head-to-head comparison of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors in cancer cell lines

The following guide provides a rigorous, head-to-head technical comparison of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, focusing on Dinaciclib and Larotrectinib . Executive Summary: The Privileged Scaffold The p...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous, head-to-head technical comparison of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, focusing on Dinaciclib and Larotrectinib .

Executive Summary: The Privileged Scaffold

The pyrazolo[1,5-a]pyrimidine core represents a "privileged scaffold" in medicinal chemistry. Its planar, bicyclic structure acts as an effective bioisostere for the adenine ring of ATP, allowing it to anchor deeply within the hinge region of kinase domains.

This guide compares two distinct evolutions of this scaffold:

  • Dinaciclib (SCH 727965): A potent, broad-spectrum CDK inhibitor designed for cytotoxic efficacy in aggressive tumors.

  • Larotrectinib (LOXO-101): A highly selective TRK inhibitor designed for precision medicine in NTRK fusion-positive cancers.

While they share the same chemical backbone, their functionalization dictates divergent pharmacological profiles—one acting as a "hammer" against cell cycle dysregulation, the other as a "scalpel" for oncogene addiction.

Structural & Mechanistic Comparison

Chemical Architecture

The pyrazolo[1,5-a]pyrimidine core is functionalized at specific positions (C3, C5, C7) to achieve selectivity.

FeatureDinaciclib Larotrectinib
Primary Target CDK1, CDK2, CDK5, CDK9TRKA, TRKB, TRKC
Mechanism Cell Cycle Arrest & ApoptosisOncogenic Signaling Blockade
Key Substitution (C5) (2S)-2-(2-hydroxyethyl)piperidin-1-yl(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl
Key Substitution (C7) (1-oxidopyridin-3-yl)methylaminoUnsubstituted (Critical for TRK fit)
Key Substitution (C3) Ethyl group(3S)-3-hydroxypyrrolidine-1-carboxamide
Binding Mode ATP-competitive; Hydrophobic cleft occupationATP-competitive; H-bonds with Met592 (TRKA)
Signaling Pathway Interference

The following diagram illustrates the divergent downstream effects of these inhibitors.

SignalingPathways cluster_CDK Dinaciclib Mechanism (Cell Cycle) cluster_TRK Larotrectinib Mechanism (Oncogene Addiction) Dinaciclib Dinaciclib CDK_Cyc CDK1/2 / Cyclin E/A Dinaciclib->CDK_Cyc Inhibits Apoptosis1 Apoptosis Dinaciclib->Apoptosis1 Induces Rb Rb Phosphorylation CDK_Cyc->Rb Promotes E2F E2F Release Rb->E2F Regulates S_Phase S-Phase Entry E2F->S_Phase Drives Larotrectinib Larotrectinib NTRK_Fusion NTRK Fusion Protein Larotrectinib->NTRK_Fusion Inhibits RAS RAS/MAPK NTRK_Fusion->RAS PI3K PI3K/AKT NTRK_Fusion->PI3K Proliferation Cell Proliferation RAS->Proliferation PI3K->Proliferation

Figure 1: Divergent signaling impacts. Dinaciclib halts the cell cycle by preventing Rb phosphorylation.[1] Larotrectinib shuts down constitutive growth signals driven by NTRK fusions.[2]

Experimental Performance Data

The following data aggregates IC50 values from key validated cancer cell lines.

Potency & Selectivity Table[2][3]
CompoundCell LineTissue OriginDriver MutationIC50 (nM)Interpretation
Dinaciclib A2780 OvarianWild-type p533 - 4 Extremely Potent
HCT-116 ColonKRAS mutant~20 High Potency
MCF-7 BreastER+>40 *Reduced efficacy (Context dependent)
Larotrectinib KM12 ColorectalTPM3-NTRK1 < 10 Precision Target Engagement
CUTO-3.29 LungMPRIP-NTRK1 < 100 High Potency
A549 LungKRAS (No Fusion)> 1000 High Selectivity (No effect)

*Note: Dinaciclib shows variable efficacy in MCF-7 depending on assay conditions, often requiring higher concentrations than in ovarian models.

Critical Analysis
  • Dinaciclib exhibits "pan-inhibition" characteristics. It is cytotoxic at nanomolar ranges across many cell lines regardless of specific driver mutations, provided the cells are cycling rapidly.

  • Larotrectinib is "binary." It is equipotent to Dinaciclib (single-digit nanomolar IC50) only in cells harboring NTRK fusions. In non-fusion lines (e.g., A549), it is virtually inert, demonstrating a superior therapeutic index for its specific indication.

Detailed Experimental Protocols

To replicate the data above, use the following standardized protocols. These workflows are designed to be self-validating.

Protocol A: Comparative Cell Viability Assay (CTG/MTT)

Objective: Determine IC50 values for Dinaciclib and Larotrectinib.

Reagents:

  • Dinaciclib (10 mM stock in DMSO).

  • Larotrectinib (10 mM stock in DMSO).

  • Cell Lines: A2780 (Dinaciclib control), KM12 (Larotrectinib control).

  • Assay Reagent: CellTiter-Glo (Promega) or MTT.

Workflow:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well white-walled plates. Incubate 24h for attachment.

  • Drug Prep: Prepare 9-point serial dilutions (1:3) starting at 10 µM down to 1.5 nM.

    • Validation Step: Include a DMSO-only control (0% inhibition) and a Staurosporine control (100% kill).

  • Treatment: Add compounds to wells (0.1% final DMSO concentration). Incubate for 72 hours .

  • Readout: Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 mins. Incubate 10 mins (dark). Read Luminescence.

  • Analysis: Fit data to a 4-parameter logistic curve (Non-linear regression).

Protocol B: Target Engagement Western Blot

Objective: Confirm mechanism of action (MOA).

  • For Dinaciclib:

    • Marker: Phospho-Rb (Ser807/811).

    • Expectation: Dose-dependent decrease in pRb signal at 24h.

    • Apoptosis Marker: Cleaved PARP (should increase).[3]

  • For Larotrectinib:

    • Marker: Phospho-TRK (Tyr490) and Phospho-ERK1/2.

    • Expectation: Complete ablation of pTRK and pERK signals at <100 nM in KM12 cells.

Experimental Workflow Diagram

Workflow Start Cell Seeding (A2780 / KM12) Treat Drug Treatment (72h Incubation) Start->Treat Assay Viability Assay (CTG / MTT) Treat->Assay Quantification Lysate Cell Lysis (For Western) Treat->Lysate Validation Data IC50 Calculation Assay->Data Blot Western Blot (pRb / pTRK) Lysate->Blot

Figure 2: Dual-stream validation workflow. Parallel processing for quantitative IC50 generation and qualitative mechanistic confirmation.

Synthesis & Recommendations

For researchers selecting a tool compound:

  • Select Dinaciclib if your study focuses on cell cycle dynamics , CDK redundancy, or apoptosis induction in broadly proliferating tumors. It is a robust positive control for cytotoxicity assays.

  • Select Larotrectinib if your study involves kinase fusion signaling , resistance mechanisms (e.g., solvent front mutations), or precision oncology modeling. It requires NTRK-fusion positive models (like KM12) to show efficacy.

Safety Note: Both compounds are potent. Dinaciclib is generally cytotoxic to non-transformed cells at higher concentrations (narrow therapeutic window in vitro), whereas Larotrectinib is highly tolerated in non-fusion cells.

References

  • Parry, D. et al. (2010). Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor. Molecular Cancer Therapeutics. Link

  • Drilon, A. et al. (2018). Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children. New England Journal of Medicine. Link

  • Doebele, R. C. et al. (2015). An Oncogenic NTRK Fusion in a Patient with Soft-Tissue Sarcoma with Response to the Tropomyosin-Related Kinase Inhibitor LOXO-101. Cancer Discovery. Link

  • Fu, W. et al. (2022). Dinaciclib induces anaphase catastrophe in lung cancer cells via inhibition of Cyclin Dependent Kinases 1 and 2.[4] Molecular Cancer. Link

  • Federman, N. & McDermott, R. (2019).[5] Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer.[2][5][6][7][8] Expert Review of Clinical Pharmacology. Link

Sources

Safety & Regulatory Compliance

Safety

4,6-Dichloropyrazolo[1,5-a]pyrazine proper disposal procedures

The safe and compliant disposal of 4,6-Dichloropyrazolo[1,5-a]pyrazine (CAS: 2127110-20-5) requires strict adherence to hazardous waste protocols. As an acutely toxic, halogenated nitrogenous heterocycle frequently utili...

Author: BenchChem Technical Support Team. Date: March 2026

The safe and compliant disposal of 4,6-Dichloropyrazolo[1,5-a]pyrazine (CAS: 2127110-20-5) requires strict adherence to hazardous waste protocols. As an acutely toxic, halogenated nitrogenous heterocycle frequently utilized in drug discovery and synthetic methodology, this compound presents unique environmental and occupational hazards.

This guide provides a comprehensive, self-validating operational framework for researchers and safety officers to manage the lifecycle of this chemical from the benchtop to final destruction.

Waste Characterization & Regulatory Profile

Before initiating any disposal protocol, it is critical to understand the physicochemical and regulatory profile of the waste stream. 4,6-Dichloropyrazolo[1,5-a]pyrazine carries severe hazard statements, including H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled)[1].

Because it contains multiple chlorine atoms integrated into an aromatic heterocyclic system, it must be classified and segregated as a Halogenated Organic Waste [2]. Under the Resource Conservation and Recovery Act (RCRA), it exhibits the characteristic of toxicity, mandating specialized thermal destruction[3].

Table 1: Chemical and Waste Characterization Profile

Property / ParameterValue / Designation
Chemical Name 4,6-Dichloropyrazolo[1,5-a]pyrazine
CAS Number 2127110-20-5
Molecular Formula C6H3Cl2N3
Molecular Weight 188.01 g/mol
Hazard Statements H301, H311, H315, H319, H331
Signal Word Danger (Acute Toxicity)
Primary Disposal Method High-Temperature Incineration (>1100°C)
EPA Waste Classification Characteristic Toxic / Halogenated Organic

The Mechanistic Rationale for High-Temperature Incineration

The ultimate disposal method for 4,6-Dichloropyrazolo[1,5-a]pyrazine is high-temperature incineration[4]. You cannot dispose of this compound via standard landfilling, aqueous drain discharge, or low-temperature biological treatment.

The Causality: When halogenated aromatic or heterocyclic compounds are combusted at inadequate temperatures, the carbon-chlorine bonds can undergo radical recombination to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). To prevent this, environmental protection rules dictate that halogenated organic waste must be processed in a twin-chamber rotary kiln or liquid injection incinerator[5]. The secondary combustion chamber must achieve temperatures exceeding 1100°C with a gas residence time of at least 2 seconds [5]. Furthermore, the incineration facility must utilize caustic scrubbing systems to neutralize the corrosive hydrochloric acid (HCl) gas generated during the destruction of the pyrazine ring[4].

Experimental Workflows & Disposal Protocols

The following step-by-step methodologies ensure that laboratory personnel can safely containerize and validate the disposal of various waste streams containing 4,6-Dichloropyrazolo[1,5-a]pyrazine.

Protocol A: Segregation and Containerization of Liquid Waste (Reaction Mixtures)

Liquid waste containing dissolved 4,6-Dichloropyrazolo[1,5-a]pyrazine (e.g., post-reaction filtrates, chromatography fractions) must be carefully segregated.

  • Verify Waste Compatibility: Ensure the liquid waste does not contain strong oxidizers (e.g., peroxides, nitric acid). Causality: Mixing halogenated nitrogenous heterocycles with strong oxidizers can lead to exothermic degradation, rapid gas evolution, and container rupture.

  • Transfer Under Exhaust: Move the designated "Halogenated Organic Waste" high-density polyethylene (HDPE) carboy into a certified chemical fume hood. Causality: The compound is toxic via inhalation (H331)[1]; active exhaust prevents exposure to aerosolized droplets during transfer.

  • Funnel Transfer: Slowly decant the liquid waste into the carboy using a wide-mouth funnel to prevent splashing.

  • Self-Validation Step (Phase & pH Check): Before sealing the carboy, visually inspect the liquid layers. If phase separation is observed (e.g., aqueous vs. organic), extract a 1 mL aliquot of the aqueous layer and verify the pH using indicator paper. Ensure the pH is between 4 and 9. Validation: This confirms the absence of highly reactive acidic or basic conditions that could catalyze exothermic reactions during transit.

  • Seal and Label: Cap the carboy with a pressure-venting cap and affix a compliant RCRA Hazardous Waste label, explicitly listing "Halogenated Pyrazine Derivatives."

Protocol B: Packaging of Solid Unused/Expired Chemical

For the disposal of pure, unreacted solid powder.

  • Primary Containment: Keep the unused 4,6-Dichloropyrazolo[1,5-a]pyrazine in its original amber glass vial. Ensure the Teflon-lined cap is tightly secured. Causality: Glass prevents permeation of the halogenated solid, while the amber tint limits UV-induced radical dechlorination.

  • Secondary Containment: Place the glass vial into a leak-proof, heavy-duty polyethylene bag. Add an inert, non-combustible absorbent material (such as diatomaceous earth or sand) into the bag. Causality: If the primary glass vial fractures during transport, the absorbent matrix captures the acutely toxic solid, preventing exposure to logistics personnel.

  • Self-Validation Step (Weight Verification): Weigh the fully sealed secondary containment bag and log the mass. Compare this against the laboratory inventory log. Validation: A matching weight confirms that no hazardous material was lost to the environment during the packaging process.

  • Manifesting: Apply a Class 6.1 (Toxic) DOT hazard label and transfer to the facility's central hazardous waste accumulation area.

Protocol C: Spill Response and Consumable Decontamination

If a benchtop spill of the solid powder occurs, immediate and precise action is required.

  • Evacuation and PPE: Evacuate the immediate vicinity. The responder must don Level B or C PPE, including a fitted particulate respirator (N95 or P100) and double nitrile gloves. Causality: The compound's high dermal and inhalation toxicity mandates strict barrier protection[1].

  • Dry Sweeping Prohibition: Do not use a standard brush and dustpan. Instead, cover the powder with slightly moistened absorbent pads. Causality: Sweeping dry powder generates inhalable toxic dust. Using excess liquid water can dissolve the compound, spreading the contamination footprint.

  • Surface Decontamination: Wipe the affected area with a high-solvency organic solvent (e.g., acetone or ethanol), followed by a standard soap and water wash. Causality: 4,6-Dichloropyrazolo[1,5-a]pyrazine is a hydrophobic halogenated organic; water alone will not effectively solubilize and remove surface residues.

  • Self-Validation Step (Residue Swab): After the final wash, swipe the area with a dry filter paper. Illuminate the filter paper under a UV lamp (254 nm) to check for fluorescence, or run a rapid TLC swab test against a known standard. Validation: This confirms the absolute removal of the active chemical from the benchtop. Place all contaminated wipes into a solid hazardous waste bin for incineration.

Waste Segregation Decision Tree

To streamline laboratory operations, utilize the following logical workflow for segregating 4,6-Dichloropyrazolo[1,5-a]pyrazine waste.

Decision tree for the segregation and disposal of 4,6-Dichloropyrazolo[1,5-a]pyrazine waste streams.

References

  • Source: sigmaaldrich.
  • Source: epa.
  • Source: epa.
  • Source: benchchem.
  • Title: THE ENVIRONMENT (PROTECTION)

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Handling

Personal protective equipment for handling 4,6-Dichloropyrazolo[1,5-a]pyrazine

Operational Safety and Handling Guide: 4,6-Dichloropyrazolo[1,5-a]pyrazine 4,6-Dichloropyrazolo[1,5-a]pyrazine is a highly reactive, halogenated heterocyclic building block frequently utilized in advanced drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 4,6-Dichloropyrazolo[1,5-a]pyrazine

4,6-Dichloropyrazolo[1,5-a]pyrazine is a highly reactive, halogenated heterocyclic building block frequently utilized in advanced drug development. It is most notably employed in the synthesis of targeted covalent inhibitors (TCIs) of Bruton's tyrosine kinase (BTK), such as the multiple sclerosis therapeutic candidate BIIB129[1]. Because of its dense halogenation and specific structural reactivity, handling this compound requires strict adherence to specialized personal protective equipment (PPE) and operational protocols.

This guide provides drug development professionals with the mechanistic causality behind the compound's hazards and a self-validating operational workflow for safe handling and disposal.

Chemical Profile & Hazard Causality

To handle a chemical safely, one must understand why it is hazardous. The toxicity of 4,6-Dichloropyrazolo[1,5-a]pyrazine is directly linked to its synthetic utility.

The two chlorine atoms positioned on the pyrazolo-pyrazine core are highly activated, making the molecule an excellent electrophile that readily undergoes[2]. While this reactivity is ideal for coupling reactions in the lab, it also means the compound can rapidly react with biological nucleophiles—such as amine and thiol groups found in human proteins and enzymes. Consequently, the compound is classified as highly toxic via ingestion (H301/H302), dermal contact (H311), and inhalation (H331), and causes severe eye and skin irritation (H315, H319),[3].

Quantitative Data & Physical Properties
ParameterSpecificationCausality / Operational Impact
CAS Number 2127110-20-5Unique identifier required for SDS retrieval and hazardous waste manifesting.
Molecular Weight 188.01 g/mol Required for precise stoichiometric calculations during SNAr reactions.
Physical State White to yellow powderFine particulates present a severe aerosolization and inhalation risk.
Storage Temp. 2–8°C (Inert Atmosphere)Prevents thermal degradation and minimizes vapor pressure during long-term storage.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly reactive halogenated heterocycles. The following matrix outlines the required gear and the scientific rationale behind each choice.

Protection ZoneEquipment SpecificationQuantitative StandardCausality & Scientific Rationale
Hand Protection Double-layered Nitrile GlovesOuter layer: ≥0.11 mm thicknessHalogenated organics can rapidly permeate thin latex or standard nitrile, especially when dissolved in ethereal reaction solvents like [4]. The outer glove acts as a sacrificial barrier.
Respiratory N95/P100 Particulate Respirator≥95% filtration efficiencyMitigates the acute inhalation risk (H331) of aerosolized toxic powder during the weighing and transfer process.
Eye/Face Chemical Safety GogglesANSI Z87.1 certifiedPrevents serious eye damage (H319)[3] from airborne micro-particulates or accidental solvent splashing during dissolution.
Body Flame-Resistant Lab CoatFully buttoned, cuffedPrevents dermal contact (H311) with reactive dust that may settle on standard clothing.

Operational Workflow: Safe Weighing and Transfer

To guarantee safety, every protocol must be a self-validating system —meaning the procedure inherently proves it was executed correctly without relying on assumptions.

Step 1: Environmental Containment Check (Self-Validating)

  • Action: Activate the Class II Type B2 Chemical Fume Hood.

  • Validation: Verify the digital airflow monitor displays a face velocity of 80–100 feet per minute (fpm). Tape a small strip of tissue paper to the bottom of the sash; the system is validated if the paper is continuously drawn inward. Do not open the chemical container until this visual confirmation is achieved.

Step 2: Static Mitigation & Mass Verification (Self-Validating)

  • Action: Wipe the exterior of the cold 4,6-Dichloropyrazolo[1,5-a]pyrazine vial and the anti-static weigh boat with an ionizing brush.

  • Validation: Weigh the closed source vial before and after transferring the chemical. The mass differential must exactly match the mass recorded on the analytical balance. This mass-balance check validates that no toxic micro-particulates were lost to the fume hood surfaces or aerosolized into the environment.

Step 3: In-Hood Solubilization

  • Action: Do not transport the dry powder across the laboratory. Instead, dissolve the weighed 4,6-Dichloropyrazolo[1,5-a]pyrazine directly into your primary reaction solvent (e.g., 1,4-dioxane[4]) while still inside the fume hood.

  • Causality: Transporting the compound in a liquid state eliminates the risk of toxic dust inhalation if the container is dropped or compromised during transit to the reaction vessel.

Waste Segregation and Disposal Plan

The disposal of 4,6-Dichloropyrazolo[1,5-a]pyrazine requires strict adherence to halogenated waste protocols.

Step 1: Segregation Deposit all reaction byproducts, mother liquors, and contaminated consumables (weigh boats, pipette tips) into a dedicated container explicitly labeled "Hazardous Waste: Halogenated Organic."

  • Causality: Never mix halogenated waste with standard non-halogenated organic solvents (like acetone or ethanol). Mixing can trigger unpredictable exothermic reactions and drastically increases the cost and complexity of professional disposal[5].

Step 2: High-Temperature Incineration Halogenated heterocycles cannot be disposed of in standard landfills. They require at licensed facilities[5].

  • Causality: Extreme heat is required to break the highly stable carbon-chlorine bonds. The incineration facility must utilize specialized wet scrubbers to capture the resulting hydrogen chloride (HCl) gas generated during combustion, neutralizing it into harmless salts before exhaust[5].

Process Visualization

Workflow Storage Cold Storage (2-8°C) Inert Atmosphere PPE Don Mandatory PPE (Double Nitrile, Goggles) Storage->PPE Hood Transfer to Certified Fume Hood PPE->Hood Weighing Static-Free Weighing & Dissolution Hood->Weighing Synthesis Chemical Synthesis (e.g., SNAr Reaction) Weighing->Synthesis Waste Segregate Waste (Halogenated Organic) Synthesis->Waste Disposal High-Temp Incineration (Professional Disposal) Waste->Disposal

Workflow for the safe handling, processing, and disposal of 4,6-Dichloropyrazolo[1,5-a]pyrazine.

References

  • [4] Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis. PubMed Central (PMC).[Link]

  • [1] Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis. ResearchGate.[Link]

  • [2] Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

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